TCEP-biotin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[[3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-3-oxopropyl]-(2-carboxyethyl)phosphanyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43N4O9PS/c30-20(4-2-1-3-19-24-18(17-40-19)28-25(36)29-24)26-8-10-37-12-13-38-11-9-27-21(31)5-14-39(15-6-22(32)33)16-7-23(34)35/h18-19,24H,1-17H2,(H,26,30)(H,27,31)(H,32,33)(H,34,35)(H2,28,29,36)/t18-,19-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEDGEBIWBYIRE-JXQFQVJHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCP(CCC(=O)O)CCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)CCP(CCC(=O)O)CCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43N4O9PS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TCEP-Biotin: A Chemoproteomic Probe for the In-Depth Analysis of Protein Crotonylation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Central Point: TCEP-biotin has emerged as a specialized chemical probe primarily utilized for the selective detection and enrichment of proteins bearing lysine crotonylation, a crucial post-translational modification (PTM) implicated in various cellular processes. This guide details the mechanism, applications, and methodologies associated with the use of this compound in research, with a focus on its application in proteomics and the study of histone modifications.
This compound is a biotinylated derivative of tris(2-carboxyethyl)phosphine (TCEP), a well-known reducing agent. However, in this context, its phosphine moiety engages in a specific chemical reaction with crotonylated lysine residues, enabling the covalent attachment of a biotin tag. This biotin tag then serves as a high-affinity handle for the capture and analysis of these modified proteins using streptavidin-based techniques.[1][2][3]
Core Applications in Research
The principal application of this compound is in the identification and quantification of crotonylated proteins from complex biological samples. This has been particularly impactful in the field of epigenetics, where histone crotonylation is recognized as an important regulatory mark.
Key research applications include:
-
Detection and Enrichment of Crotonylated Proteins: this compound allows for the specific labeling of crotonylated proteins, which can then be detected by western blotting using streptavidin-HRP conjugates or enriched for further analysis using streptavidin-coated beads.[2]
-
Identification of Crotonylation Sites: By enriching crotonylated proteins or peptides, this compound facilitates their identification and the mapping of specific crotonylation sites by mass spectrometry.
-
Quantitative Proteomics: In conjunction with quantitative mass spectrometry techniques, this compound can be used to assess changes in protein crotonylation levels across different cellular states or in response to various stimuli.
-
Study of Histone Modifications: A primary focus of this compound research has been the investigation of histone crotonylation, a key epigenetic modification involved in the regulation of gene expression.[2]
Mechanism of Action and Experimental Workflow
The utility of this compound as a probe for lysine crotonylation stems from the specific reactivity of the phosphine group with the α,β-unsaturated carbonyl moiety of the crotonyl group. This reaction results in a stable covalent adduct, effectively tagging the crotonylated protein with biotin.
The general experimental workflow for the use of this compound in proteomics is as follows:
-
Cell Lysis and Protein Extraction: Cells or tissues are lysed to release their protein content. For studies focusing on histones, an acid extraction protocol is typically employed.
-
Labeling with this compound: The protein lysate is incubated with this compound to allow for the specific labeling of crotonylated proteins.
-
Enrichment of Biotinylated Proteins: Streptavidin-conjugated magnetic beads are used to capture the this compound-labeled proteins.
-
Downstream Analysis: The enriched proteins can be analyzed by western blotting or eluted and prepared for analysis by mass spectrometry.
Below is a diagram illustrating the experimental workflow for the enrichment of crotonylated proteins using this compound for mass spectrometry analysis.
Quantitative Data Presentation
While a specific research article with a comprehensive quantitative data table derived from a this compound experiment was not identified within the search results, the principles of quantitative proteomics are directly applicable. The data would typically be presented in a table format, comparing the abundance of identified crotonylated proteins between different experimental conditions. The following is a representative table structure based on common quantitative proteomics data presentation.
| Protein ID | Gene Name | Protein Description | Fold Change (Condition 2 vs. 1) | p-value | Number of Unique Peptides |
| P68431 | H3-3A | Histone H3.3 | 2.5 | 0.001 | 5 |
| Q71DI3 | H2B1K | Histone H2B type 1-K | -1.8 | 0.023 | 3 |
| P0C0S8 | H4 | Histone H4 | 1.5 | 0.045 | 4 |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, synthesized from the available literature.
Protocol 1: Labeling and Detection of Crotonylated Histones by Western Blot
This protocol is adapted from the foundational work describing the this compound probe and general histone western blotting procedures.
1. Histone Extraction (Acid Extraction Method) a. Harvest cells and wash with PBS. b. Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice. c. Isolate nuclei by centrifugation. d. Resuspend the nuclear pellet in 0.2 M HCl and incubate on ice to extract histones. e. Centrifuge to pellet debris and collect the supernatant containing histones. f. Precipitate histones with trichloroacetic acid (TCA). g. Wash the histone pellet with acetone and air dry. h. Resuspend the histone pellet in ultrapure water.
2. This compound Labeling a. To 50 µg of extracted histones in a suitable buffer (e.g., PBS, pH 7.4), add this compound to a final concentration of 4 mM. b. Incubate the reaction at 37°C for 1 hour.
3. SDS-PAGE and Western Blotting a. Add LDS sample buffer to the labeled histone sample and heat at 95°C for 5 minutes. b. Load the sample onto a 15% Bis-Tris gel for optimal resolution of histones. c. Perform electrophoresis until the dye front nears the bottom of the gel. d. Transfer the proteins to a 0.2 µm nitrocellulose membrane. e. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. f. Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature. g. Wash the membrane extensively with TBST. h. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Enrichment of Crotonylated Proteins for Mass Spectrometry
This protocol outlines the steps for enriching this compound labeled proteins for subsequent proteomic analysis.
1. Protein Lysate Preparation and Labeling a. Prepare a total protein lysate from cells or tissues in a buffer compatible with the this compound reaction (e.g., PBS with protease inhibitors). b. Quantify the protein concentration. c. In a volume of 1 mL, take 1 mg of protein and add this compound to a final concentration of 4 mM. d. Incubate at 37°C for 1 hour.
2. Affinity Purification a. Add streptavidin-conjugated magnetic beads to the labeled lysate and incubate for 2 hours at 4°C with rotation to allow for binding. b. Pellet the beads using a magnetic stand and discard the supernatant. c. Wash the beads sequentially with high-stringency buffers to remove non-specifically bound proteins. A typical washing series could be: i. 1% SDS in PBS ii. 8 M urea in PBS iii. PBS with 0.1% Tween-20 d. Perform a final wash with PBS to remove residual detergents.
3. Elution and Sample Preparation for Mass Spectrometry a. Elute the bound proteins from the beads. Since the this compound linkage is covalent, elution is typically performed by boiling the beads in SDS-PAGE sample buffer or by on-bead digestion. b. For on-bead digestion, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) containing a denaturant like urea. c. Reduce the disulfide bonds with DTT and alkylate with iodoacetamide. d. Add trypsin and incubate overnight at 37°C. e. Collect the supernatant containing the digested peptides. f. Desalt the peptides using a C18 StageTip before LC-MS/MS analysis.
Signaling Pathways and Logical Relationships
This compound is a tool for identifying proteins with a specific post-translational modification rather than a direct participant in signaling pathways. Therefore, a diagram of a signaling pathway is not directly applicable. However, the logical relationship in the chemical reaction that underpins the utility of this compound can be visualized.
The following diagram illustrates the reaction between this compound and a crotonylated lysine residue.
Conclusion
This compound is a powerful and specific tool for the study of protein crotonylation. Its ability to covalently label and introduce a biotin tag onto crotonylated proteins enables their effective detection and enrichment from complex biological samples. The methodologies outlined in this guide provide a framework for researchers to employ this compound in their investigations into the roles of protein crotonylation in health and disease. While the primary application remains the study of lysine crotonylation, the underlying chemical principle may offer avenues for the development of probes for other post-translational modifications with similar chemical functionalities.
References
TCEP-Biotin: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Tris(2-carboxyethyl)phosphine-biotin (TCEP-biotin) is a chemoselective probe designed for the specific labeling and enrichment of proteins modified with lysine crotonylation, a recently discovered post-translational modification. This molecule uniquely combines the disulfide-reducing phosphine core of TCEP with a biotin handle, enabling the covalent tagging of crotonylated lysine residues. This allows for their subsequent detection and isolation using avidin or streptavidin-based affinity purification techniques. This guide provides an in-depth overview of the chemical structure, properties, and applications of this compound, complete with experimental protocols and workflow visualizations.
Chemical Structure and Properties
This compound is a biotinylated derivative of the reducing agent tris(2-carboxyethyl)phosphine (TCEP). The core TCEP structure is responsible for the selective reaction with the α,β-unsaturated carbonyl of crotonylated lysine, while the biotin moiety allows for high-affinity capture.
Chemical Structure:
Quantitative Data Summary:
| Property | Value | References |
| Chemical Formula | C25H43N4O9PS | [1][2] |
| Molecular Weight | 606.7 g/mol | [1][2] |
| CAS Number | 2227020-26-8 | [1] |
| Appearance | Crystalline solid | |
| Purity | ≥95% | |
| Solubility | DMF: 25 mg/mLDMSO: 25 mg/mLEthanol: 25 mg/mLPBS (pH 7.2): 0.15 mg/mL | |
| Storage | Store at -20°C | |
| Stability | ≥ 4 years at -20°C |
Experimental Protocols
Labeling of Crotonylated Proteins with this compound
This protocol describes the general procedure for labeling crotonylated proteins in a complex mixture, such as cell lysates or purified protein samples.
Materials:
-
This compound probe
-
Protein sample (e.g., cell lysate, purified histones)
-
Reaction Buffer (e.g., PBS, HEPES)
-
DMSO (for dissolving this compound)
Procedure:
-
Prepare this compound stock solution: Dissolve this compound in DMSO to a stock concentration of 40 mM.
-
Prepare protein sample: Adjust the protein concentration of your sample in the desired reaction buffer.
-
Labeling reaction: Add the this compound stock solution to the protein sample to a final concentration of 4 mM.
-
Incubation: Incubate the reaction mixture for 1 hour at 37°C. For less abundant proteins or to optimize labeling, the incubation time can be extended.
-
Quenching (Optional): The reaction can be stopped by adding a reducing agent like DTT to a final concentration of 20 mM, though for many downstream applications this is not necessary.
-
The biotinylated protein sample is now ready for downstream applications such as affinity purification or Western blot analysis.
Affinity Purification of this compound Labeled Proteins
This protocol outlines the enrichment of biotinylated proteins using streptavidin-coated magnetic beads.
Materials:
-
This compound labeled protein sample
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 1% SDS, 20 mM TCEP, 2 mM biotin in 50 mM Ammonium Bicarbonate)
-
Magnetic rack
Procedure:
-
Bead Preparation: Resuspend the streptavidin magnetic beads in Binding/Wash Buffer. Place the tube on a magnetic rack to pellet the beads and discard the supernatant. Repeat this wash step twice.
-
Binding: Add the this compound labeled protein sample to the washed beads. Incubate for 4 hours at 4°C with gentle rotation to allow for binding of the biotinylated proteins to the streptavidin beads.
-
Washing: Pellet the beads using the magnetic rack and discard the supernatant. Wash the beads five times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: To elute the bound proteins, add the Elution Buffer to the beads and boil at 100°C for 20 minutes. The TCEP and excess biotin in the elution buffer will help to disrupt the biotin-streptavidin interaction.
-
Sample Collection: Place the tube on the magnetic rack and carefully collect the supernatant containing the enriched crotonylated proteins. This sample can then be used for downstream analysis such as mass spectrometry or Western blotting.
On-Bead Digestion for Mass Spectrometry Analysis
For proteomic analysis, on-bead digestion is a common method to identify the enriched proteins.
Materials:
-
Protein-bound streptavidin beads from the affinity purification protocol
-
Reduction Buffer (5 mM TCEP in 50 mM Ammonium Bicarbonate)
-
Alkylation Buffer (11 mM Iodoacetamide in 50 mM Ammonium Bicarbonate)
-
Trypsin solution (e.g., sequencing grade)
-
Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate)
Procedure:
-
Reduction: After the final wash step of the affinity purification, resuspend the beads in Reduction Buffer and incubate for 30 minutes at 55°C with shaking.
-
Alkylation: Cool the sample to room temperature. Add Alkylation Buffer and incubate for 30 minutes in the dark at room temperature with shaking.
-
Digestion: Pellet the beads on a magnetic rack and discard the supernatant. Wash the beads once with Digestion Buffer. Resuspend the beads in Digestion Buffer containing trypsin.
-
Incubation: Incubate overnight at 37°C with shaking to allow for complete digestion of the proteins into peptides.
-
Peptide Collection: Pellet the beads on the magnetic rack and collect the supernatant containing the digested peptides. The peptides are now ready for desalting and subsequent mass spectrometry analysis.
Visualizations
The following diagrams illustrate key workflows involving this compound.
Caption: Workflow for labeling and purification of crotonylated proteins.
References
The Advent of TCEP-Biotin: A Technical Guide to a Chemoselective Probe for Protein Crotonylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, development, and application of Tris(2-carboxyethyl)phosphine-biotin (TCEP-biotin) probes. Initially recognized for its role as a potent reducing agent, a biotinylated derivative of TCEP has emerged as a highly specific chemoselective tool for the study of protein crotonylation, a crucial post-translational modification (PTM) implicated in various cellular processes. This document details the probe's mechanism of action, provides structured quantitative data, and offers detailed experimental protocols for its use in enriching and identifying crotonylated proteins. Furthermore, it includes visual diagrams to elucidate the underlying chemical reactions and experimental workflows, serving as a practical resource for researchers in proteomics, cell biology, and drug discovery.
Introduction: From a Reducing Agent to a Specific PTM Probe
Tris(2-carboxyethyl)phosphine (TCEP) is a well-established reducing agent in protein biochemistry, valued for its odorless nature and efficacy in breaking disulfide bonds. The journey of TCEP into the realm of specific PTM probes was initiated by a serendipitous discovery. Researchers observed an unexpected covalent adduction of TCEP to crotonylated lysine residues during their work on the chemical synthesis of modified proteins. This observation laid the groundwork for the development of a novel chemical tool.
The core innovation was the modification of the TCEP scaffold to include a biotin handle, creating the this compound probe. This dual-functionality molecule retains the specific reactivity of the phosphine group towards the α,β-unsaturated system of crotonylated lysine while enabling the subsequent enrichment and detection of the labeled proteins through the high-affinity interaction between biotin and streptavidin. This chemoselective ligation strategy offers a powerful alternative to antibody-based methods for studying protein crotonylation, which can be limited by cost, specificity, and epitope accessibility.
Mechanism of Action: A Specific Conjugate Addition
The reactivity of the this compound probe is centered on the nucleophilic nature of the central phosphorus atom of the TCEP moiety. This phosphine undergoes a conjugate addition reaction with the electrophilic β-carbon of the α,β-unsaturated carbonyl system present in the crotonyl group of a modified lysine residue. This reaction is highly specific to this type of Michael acceptor and does not occur with other lysine acylations such as acetylation, which lack the reactive unsaturated bond.
The reaction proceeds cleanly under aqueous conditions and at physiological pH, resulting in a stable covalent bond between the this compound probe and the crotonylated protein. The biotin tag is thus selectively and covalently attached to crotonylated proteins, enabling their subsequent capture and analysis.
Quantitative Data Summary
The effective use of this compound probes relies on optimized experimental parameters. The following tables summarize key quantitative data gathered from various studies to guide experimental design.
Table 1: Recommended Reagent Concentrations for this compound Labeling
| Reagent/Parameter | Concentration/Value | Cell/Protein Type | Reference |
| This compound Probe | 4 mM | Semi-synthetic mononucleosomes | |
| TCEP (for reduction) | 5-50 mM | General protein disulfide reduction | |
| TCEP (for reduction) | 5 mM | Proteins in 8M Urea for MS | |
| TCEP (for reduction) | 20 mM | Elution buffer for biotinylated proteins | |
| Iodoacetamide (Alkylation) | 10 mM | Proteins in 8M Urea for MS | |
| Dithiothreitol (DTT) (Elution) | 10 mM | Elution of biotinylated peptides |
Table 2: Incubation Conditions for this compound Labeling and Enrichment
| Step | Temperature (°C) | Time | Notes | Reference |
| This compound Labeling | 37 | 1 hour to overnight | Robust signal detected after 1 hour | |
| Disulfide Reduction (TCEP) | Room Temperature | < 5 minutes | For general disulfide reduction | |
| Disulfide Reduction (TCEP) | 55 | 20 minutes | For proteins in 8M Urea | |
| Alkylation (Iodoacetamide) | Room Temperature (in dark) | 20 minutes | Following reduction | |
| Affinity Enrichment (Streptavidin beads) | 4 | Overnight | For capture of biotinylated molecules | |
| Elution (DTT) | 37 | 2 x 60 minutes | For cleavable biotin linkers |
Detailed Experimental Protocols
This section provides detailed methodologies for the application of this compound probes in the enrichment of crotonylated proteins from cell lysates for subsequent mass spectrometry analysis.
Protocol 1: Labeling and Enrichment of Crotonylated Proteins
This protocol is adapted from the foundational study by Bos and Muir (2018) and general proteomics workflows.
Materials:
-
Cells expressing crotonylated proteins
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound probe solution (100 mM stock in DMSO)
-
Streptavidin-agarose or magnetic beads
-
Wash Buffer 1 (e.g., 1% SDS in PBS)
-
Wash Buffer 2 (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0)
-
Wash Buffer 3 (e.g., 50 mM Tris-HCl, pH 8.0)
-
Elution Buffer (e.g., 2% SDS, 50 mM Tris-HCl, pH 8.0, containing 20 mM DTT for cleavable linkers, or boiling in SDS-PAGE loading buffer for non-cleavable linkers)
Procedure:
-
Cell Lysis: Harvest cells and lyse them in an appropriate lysis buffer on ice. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
This compound Labeling:
-
To the clarified lysate, add the this compound probe to a final concentration of 4 mM.
-
Incubate the reaction mixture at 37°C for at least 1 hour with gentle agitation. Overnight incubation can be performed for potentially low-abundance targets.
-
-
Affinity Purification:
-
Add pre-washed streptavidin beads to the lysate and incubate at 4°C overnight with rotation to capture the biotinylated proteins.
-
Pellet the beads by centrifugation and discard the supernatant.
-
-
Washing:
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3 to remove non-specifically bound proteins. Perform each wash multiple times.
-
-
Elution:
-
Elute the captured proteins from the beads using an appropriate elution buffer. For mass spectrometry analysis, on-bead digestion is often preferred.
-
Protocol 2: On-Bead Digestion for Mass Spectrometry
Materials:
-
Beads with captured biotinylated proteins from Protocol 1
-
Reduction Buffer (e.g., 10 mM DTT in 50 mM Ammonium Bicarbonate)
-
Alkylation Buffer (e.g., 55 mM iodoacetamide in 50 mM Ammonium Bicarbonate)
-
Trypsin solution (mass spectrometry grade)
-
Quenching Solution (e.g., formic acid)
Procedure:
-
Reduction and Alkylation:
-
Resuspend the beads in Reduction Buffer and incubate at 56°C for 1 hour.
-
Cool the sample to room temperature and add Alkylation Buffer. Incubate in the dark at room temperature for 45 minutes.
-
-
Tryptic Digestion:
-
Wash the beads with 50 mM Ammonium Bicarbonate to remove DTT and iodoacetamide.
-
Resuspend the beads in 50 mM Ammonium Bicarbonate and add trypsin.
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Collection and Desalting:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Perform a second elution with a high-organic solvent (e.g., 50% acetonitrile, 0.1% formic acid) and combine the supernatants.
-
Desalt the peptides using a C18 StageTip or equivalent before mass spectrometry analysis.
-
TCEP-biotin solubility and stability information
An In-depth Technical Guide to the Solubility and Stability of TCEP-Biotin
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of reagents is paramount for reproducible and reliable results. This guide provides a detailed technical overview of the solubility and stability of Tris(2-carboxyethyl)phosphine-biotin (this compound), a biotinylated reducing agent and affinity probe used for applications such as the study of protein lysine crotonylation.
Overview of this compound
This compound is a derivative of TCEP, a potent, odorless, and thiol-free reducing agent, which has been conjugated to biotin.[1][2] This bifunctional molecule combines the disulfide-reducing capability of the TCEP phosphine group with the high-affinity binding of biotin to streptavidin, making it a valuable tool for the detection and immobilization of target molecules.[1] Its primary application has been as an affinity probe for protein lysine crotonylation.[1][3]
Solubility of this compound
The solubility of this compound is a critical factor for its effective use in various experimental settings. It exhibits good solubility in common organic solvents but is significantly less soluble in aqueous buffers. Sonication may be recommended to facilitate dissolution, particularly in aqueous solutions.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in several common laboratory solvents. Researchers should note that values may vary slightly between suppliers.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM)* | Notes | Source(s) |
| Dimethylformamide (DMF) | 15 - 25 mg/mL | 24.7 - 41.2 mM | Crystalline solid dissolves to form a solution. | |
| Dimethyl sulfoxide (DMSO) | 16 - 25 mg/mL | 26.4 - 41.2 mM | Crystalline solid dissolves to form a solution. | |
| Ethanol | 16 - 25 mg/mL | 26.4 - 41.2 mM | Crystalline solid dissolves to form a solution. | |
| PBS (pH 7.2) | 0.1 - 0.15 mg/mL | 0.16 - 0.25 mM | Sonication is recommended to aid dissolution. |
*Molar concentration calculated based on a molecular weight of 606.67 g/mol .
Experimental Protocol: Preparing this compound Solutions
The standard workflow involves creating a concentrated stock solution in an organic solvent, which can then be diluted into the final aqueous reaction buffer.
Objective: To prepare a working solution of this compound for a typical labeling experiment.
Materials:
-
This compound, solid (crystalline)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Aqueous reaction buffer (e.g., HEPES, Tris, Borate; avoid phosphate buffers for long-term stability)
-
Vortex mixer
-
Microcentrifuge
Methodology:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Stock Solution Preparation: Add the appropriate volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10-25 mg/mL). For instance, to prepare a 10 mM stock, dissolve 1 mg of this compound in approximately 165 µL of DMSO.
-
Dissolution: Vortex the solution thoroughly until all the solid has dissolved. A brief centrifugation can be performed to collect the solution at the bottom of the tube. This stock solution can typically be stored at -20°C for several months.
-
Working Solution Preparation: Immediately before use, dilute the stock solution into the final aqueous reaction buffer to the desired working concentration (e.g., 50-200 µM). Ensure the final concentration of DMSO is compatible with the experimental system.
Visualization: Workflow for this compound Solubilization
Stability of this compound
The stability of this compound is primarily dictated by the phosphine group, which is susceptible to oxidation. Understanding the factors that influence its stability is crucial for ensuring its reductive activity is maintained.
Factors Affecting Stability
While specific long-term stability data for this compound in solution is not widely published, extensive information is available for its parent compound, TCEP. The stability of the TCEP moiety is expected to be representative for this compound.
-
Solid Form: As a crystalline solid, this compound is highly stable, with a reported shelf life of at least four years when stored properly at -20°C. It should be protected from direct sunlight.
-
pH: TCEP is stable over a wide pH range, from acidic to alkaline conditions (pH 1.5-8.5). This makes it more versatile than other reducing agents like DTT, which are less effective at acidic pH.
-
Buffer Composition: TCEP is notably unstable in phosphate buffers, especially at or near neutral pH. In a 0.35M phosphate-buffered saline (PBS) solution at pH 7.0, TCEP can be completely oxidized within 72 hours. For this reason, buffers such as Tris, HEPES, or borate are recommended for preparing this compound working solutions.
-
Aqueous Solutions: Stock solutions of TCEP are reported to be stable for up to 3 months when stored at -20°C. However, it is best practice to prepare aqueous working solutions immediately before use.
Quantitative Stability Data (Inferred from TCEP)
| Condition | Observation | Recommendation | Source(s) |
| Solid Storage | Stable for ≥ 4 years at -20°C. | Store solid at -20°C, protected from light. | |
| pH Range | Retains reducing power over a wide pH range (1.5-8.5). | Suitable for use in both acidic and basic buffers. | |
| Phosphate Buffer (PBS, pH 7.0) | Significant oxidation occurs; can be complete within 72 hours. | Prepare fresh immediately before use; do not store in PBS. | |
| Non-Phosphate Buffers (Tris, HEPES, Borate) | High stability; <20% oxidation after three weeks at room temp. | Preferred buffers for preparing and storing solutions. | |
| Aqueous Stock Solution | Stable for up to 3 months at -20°C. | Aliquot and freeze stock solutions to avoid freeze-thaw cycles. |
Experimental Protocol: General Stability Assessment
Objective: To provide a general framework for assessing the stability of a this compound solution under specific experimental conditions.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Test buffer(s) of interest (e.g., PBS pH 7.4, Tris pH 8.0)
-
Ellman's Reagent (DTNB) for quantifying reducing potential
-
Spectrophotometer
Methodology:
-
Sample Preparation: Prepare a fresh solution of this compound in the test buffer at a defined concentration (e.g., 1 mM).
-
Incubation: Store the solution under the desired conditions (e.g., 4°C, room temperature, 37°C).
-
Time Points: At various time points (e.g., 0, 2, 8, 24, 48 hours), remove an aliquot of the this compound solution.
-
Quantification of Reducing Activity: The remaining reducing capacity of the this compound can be quantified. A common method for TCEP involves its reaction with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent). TCEP reduces the disulfide bond in DTNB, producing two molecules of the thiol NTB, which has a strong absorbance at 412 nm.
-
Analysis:
-
Prepare a standard curve using freshly prepared TCEP of known concentrations.
-
React the aged this compound aliquots with DTNB according to a standard protocol.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of active this compound remaining at each time point by comparing to the standard curve.
-
-
Data Interpretation: Plot the percentage of active this compound remaining versus time to determine its stability profile under the tested conditions.
Visualization: Factors Influencing this compound Stability
References
TCEP-Biotin: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-carboxyethyl)phosphine-biotin (TCEP-biotin) is a chemoselective probe designed for the specific labeling and enrichment of proteins modified by lysine crotonylation, a recently discovered post-translational modification (PTM) implicated in various cellular processes, including transcriptional regulation. This technical guide provides an in-depth overview of this compound, including its chemical properties, detailed experimental protocols for its application, and data interpretation guidelines to empower researchers in the study of protein crotonylation.
Core Properties of this compound
This compound is a derivative of TCEP, a potent and water-soluble reducing agent, functionalized with a biotin moiety. This design allows for the covalent labeling of crotonylated lysine residues via a Michael addition reaction, followed by highly specific affinity purification using streptavidin-based matrices.
| Property | Value | Reference |
| CAS Number | 2227020-26-8 | [1] |
| Molecular Formula | C25H43N4O9PS | [1][2] |
| Molecular Weight | 606.7 g/mol | [1][2] |
| Purity | ≥95% | |
| Appearance | Crystalline solid | |
| Storage | Store at -20°C | |
| Solubility | DMF: 25 mg/mL, DMSO: 25 mg/mL, Ethanol: 25 mg/mL, PBS (pH 7.2): 0.15 mg/mL |
Mechanism of Action: Labeling of Crotonylated Lysine
The core of this compound's functionality lies in the nucleophilic phosphine group, which selectively attacks the electrophilic β-carbon of the crotonyl group on lysine residues. This results in the formation of a stable covalent bond, effectively tagging the crotonylated protein with biotin.
Figure 1. Mechanism of this compound labeling of a crotonylated lysine residue.
Quantitative Data
The reaction between TCEP and a model crotonylated compound has been characterized, providing insights into the kinetics of the labeling reaction.
| Parameter | Value | Conditions | Reference |
| Second-Order Rate Constant | 6 (± 0.3) x 10⁻⁴ M⁻¹s⁻¹ | Reaction of TCEP with a model crotonylated compound at pH 8. | |
| Optimal pH | 8 | The reaction proceeds cleanly at this pH. | |
| Reaction Time for Detection | As little as 1 hour | For robust incorporation of biotin onto crotonylated histones at 37°C. | |
| Specificity | No reaction with unmodified or acetylated nucleosomes | Even after overnight incubation. |
Experimental Protocols
This section provides detailed protocols for the labeling, enrichment, and detection of crotonylated proteins using this compound.
Protocol 1: Labeling of Crotonylated Proteins in Cell Lysate
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
This compound Labeling:
-
To the clarified cell lysate, add this compound to a final concentration of 4 mM.
-
Incubate the reaction mixture for 1 hour at 37°C with gentle agitation.
-
Protocol 2: Enrichment of Biotinylated Proteins using Streptavidin Beads
-
Bead Preparation:
-
Resuspend streptavidin-conjugated magnetic beads in lysis buffer.
-
Wash the beads three times with lysis buffer to remove preservatives.
-
-
Affinity Capture:
-
Add the prepared streptavidin beads to the this compound labeled cell lysate.
-
Incubate for 2-4 hours at 4°C on a rotator to allow for binding of biotinylated proteins.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with the following buffers to reduce non-specific binding:
-
High-salt wash buffer (e.g., lysis buffer with 500 mM NaCl)
-
Low-salt wash buffer (e.g., lysis buffer with 150 mM NaCl)
-
PBS
-
-
Perform each wash step three times.
-
-
Elution:
-
Elute the captured proteins by boiling the beads in 2X SDS-PAGE loading buffer containing β-mercaptoethanol or DTT for 10 minutes.
-
Alternatively, for mass spectrometry applications, on-bead digestion can be performed.
-
Figure 2. Workflow for the enrichment of this compound labeled proteins.
Protocol 3: Detection by Western Blot
-
SDS-PAGE and Transfer:
-
Separate the eluted proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Incubate the membrane with a streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add a chemiluminescent HRP substrate and visualize the signal using an appropriate imaging system.
-
Signaling Pathways and Logical Relationships
The use of this compound can help elucidate the role of protein crotonylation in various signaling pathways. For example, it can be used to identify novel crotonylated substrates of histone acetyltransferases (HATs) like p300, which have been shown to possess crotonyltransferase activity.
Figure 3. Logical workflow for identifying substrates of crotonyltransferases using this compound.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak signal in Western Blot | Inefficient labeling | Optimize this compound concentration (e.g., 2-5 mM) and incubation time (1-4 hours). Ensure the pH of the lysate is around 7.5-8.0. |
| Low abundance of crotonylated protein | Increase the amount of starting material (cell lysate). | |
| Inefficient pulldown | Ensure sufficient streptavidin bead capacity and proper washing steps. | |
| High background in Western Blot | Non-specific binding to beads | Increase the stringency of the wash buffers (e.g., add detergents like SDS or Triton X-100). Pre-clear the lysate with unconjugated beads. |
| Endogenous biotinylated proteins | Consider using avidin/biotin blocking kits before streptavidin-HRP incubation. | |
| Contaminating proteins in Mass Spectrometry | Non-specific binding to beads | Optimize the washing protocol as described above. |
| Contamination from streptavidin beads | Perform on-bead digestion to minimize elution of streptavidin. Use streptavidin-coated beads with a lower tendency for leaching. |
Conclusion
This compound is a powerful and specific tool for the investigation of protein lysine crotonylation. Its chemoselective reactivity and the high affinity of the biotin-streptavidin interaction enable robust labeling and enrichment of crotonylated proteins from complex biological samples. The protocols and data presented in this guide provide a solid foundation for researchers to successfully employ this compound in their studies and to further unravel the functional significance of this important post-translational modification.
References
Methodological & Application
Application Notes and Protocols for TCEP-Mediated Biotin Labeling of Cysteine Residues in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application
The targeted labeling of specific amino acid residues in proteins is a cornerstone of modern proteomics and drug development. Cysteine, with its unique thiol group, provides a reactive handle for covalent modification, enabling the study of protein structure, function, post-translational modifications, and drug-target engagement. This protocol details a method for the biotinylation of cysteine residues within proteins in cell lysates, utilizing Tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent.
TCEP is a highly effective, stable, and odorless reducing agent that efficiently cleaves disulfide bonds, exposing cysteine residues that may be involved in protein structure or redox signaling.[1][2] Unlike thiol-based reducing agents like DTT, TCEP does not contain a free thiol group itself, which prevents it from competing with the cysteine residues for labeling with thiol-reactive probes.[1][3] This characteristic streamlines the workflow by often eliminating the need for a separate removal step before labeling.[1]
Biotinylation of these exposed cysteines with a thiol-reactive biotin probe (e.g., maleimide-biotin) allows for the subsequent detection, enrichment, and identification of these proteins. This technique is invaluable for:
-
Identifying redox-sensitive proteins: Comparing the biotinylation profiles of lysates under different redox conditions can reveal proteins regulated by oxidative stress.
-
Profiling enzyme activity: Labeling active site cysteines in certain enzyme classes can serve as a proxy for their activity.
-
Drug target identification and validation: Assessing changes in cysteine reactivity upon drug treatment can help identify covalent drug targets and off-targets.
-
Proteome-wide reactivity profiling: Mapping the reactive cysteinome provides insights into the functional state of the proteome.
Experimental Protocol: TCEP-Mediated Cysteine Biotinylation
This protocol provides a general framework for the biotin labeling of reduced cysteine residues in cell lysates. Optimization may be required depending on the cell type, protein of interest, and downstream application.
Materials:
-
Cells of interest
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer, or a buffer compatible with downstream analysis, supplemented with protease and phosphatase inhibitors)
-
TCEP hydrochloride (stock solution, e.g., 500 mM in water)
-
Thiol-reactive biotin probe (e.g., Maleimide-PEG2-Biotin, stock solution in DMSO)
-
Quenching solution (e.g., DTT or L-cysteine)
-
Streptavidin-agarose or magnetic beads for enrichment
-
Wash buffers
-
Elution buffer (e.g., SDS-PAGE sample buffer for Western blotting, or a buffer compatible with mass spectrometry)
Procedure:
-
Cell Lysis:
-
Harvest cells and wash them twice with ice-cold PBS.
-
Lyse the cell pellet in an appropriate lysis buffer on ice for 30 minutes with gentle agitation.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Protein Reduction:
-
Dilute the protein lysate to a final concentration of 1-5 mg/mL with lysis buffer.
-
Add TCEP to a final concentration of 5 mM.
-
Incubate for 30 minutes at 55°C or room temperature with gentle shaking to reduce disulfide bonds.
-
-
Biotin Labeling:
-
Add the thiol-reactive biotin probe (e.g., Maleimide-PEG2-Biotin) to a final concentration of 50-100 µM. The optimal concentration should be determined empirically.
-
Incubate for 1-2 hours at room temperature with gentle rotation, protected from light.
-
-
Quenching:
-
Quench the labeling reaction by adding a quenching solution (e.g., DTT to a final concentration of 10 mM or L-cysteine to 5 mM) and incubate for 15-30 minutes at room temperature.
-
-
Sample Preparation for Downstream Analysis:
-
For Western Blot Analysis: Add SDS-PAGE sample buffer to the quenched lysate, boil for 5-10 minutes, and proceed with gel electrophoresis and Western blotting using streptavidin-HRP for detection.
-
For Mass Spectrometry (Enrichment):
-
Precipitate the proteins using methods like methanol/chloroform precipitation to remove excess reagents.
-
Resuspend the protein pellet in a buffer suitable for enzymatic digestion (e.g., 8 M urea in 50 mM ammonium bicarbonate).
-
Proceed with in-solution trypsin digestion.
-
Enrich the biotinylated peptides using streptavidin beads.
-
Wash the beads extensively to remove non-biotinylated peptides.
-
Elute the biotinylated peptides for LC-MS/MS analysis.
-
-
Quantitative Data Summary
The following tables provide examples of how quantitative data from TCEP-mediated biotin labeling experiments can be presented.
Table 1: Optimization of TCEP Concentration for Protein Reduction
| TCEP Concentration (mM) | Biotinylation Signal (Arbitrary Units) | Number of Biotinylated Peptides Identified (MS) |
| 0 | 100 | 50 |
| 1 | 350 | 250 |
| 5 | 850 | 900 |
| 10 | 870 | 920 |
| 20 | 860 | 910 |
Table 2: Comparison of Enrichment Strategies for Biotinylated Proteins/Peptides
| Enrichment Level | Total Proteins Identified | Biotinylated Proteins Identified | Enrichment Specificity (%) |
| Protein-level | 1500 | 450 | 30 |
| Peptide-level | 2500 | 800 | 32 |
Diagrams
Caption: Workflow for TCEP-mediated biotin labeling of cysteines in cell lysates.
Caption: Mechanism of cysteine reduction by TCEP and subsequent biotin labeling.
References
TCEP-Biotin: A Chemoselective Probe for Advancing Protein Crotonylation Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Protein crotonylation, a recently identified post-translational modification (PTM), is increasingly recognized for its significant role in cellular regulation and disease pathogenesis. The study of this modification has been greatly advanced by the development of chemical tools that enable its specific detection and enrichment. This document provides detailed application notes and protocols for the use of Tris(2-carboxyethyl)phosphine-biotin (TCEP-biotin), a chemoselective probe for labeling and analyzing protein crotonylation. This compound offers a specific and covalent method for tagging crotonylated proteins, facilitating their enrichment and identification through mass spectrometry-based proteomics and biochemical assays.
Introduction
Protein crotonylation is the acylation of lysine residues by a crotonyl group. This modification has been implicated in a variety of cellular processes, including gene transcription and metabolism. The structural uniqueness of the crotonyl group, particularly its α,β-unsaturated carbonyl moiety, distinguishes it from other lysine acylations like acetylation and malonylation. This unique chemical feature allows for its selective reaction with specific chemical probes.
A serendipitous discovery revealed that Tris(2-carboxyethyl)phosphine (TCEP), a common reducing agent, can undergo a conjugate addition reaction with the crotonyl group on lysine residues.[1][2] This finding led to the development of a biotinylated TCEP analog, this compound, as a chemical probe for studying protein crotonylation.[1][3][4] this compound covalently attaches a biotin tag to crotonylated proteins, enabling their detection and enrichment using avidin or streptavidin-based affinity purification methods. This approach complements antibody-based methods, offering a potentially more uniform and less epitope-occlusion-sensitive tool for crotonylome analysis.
Principle of this compound Labeling
The core of the this compound methodology lies in the specific chemical reaction between the phosphine group of TCEP and the α,β-unsaturated carbonyl of the crotonyl group. This Michael-type addition results in a stable covalent adduct, effectively tagging the crotonylated lysine residue with biotin.
Caption: Covalent labeling of a crotonylated protein with this compound.
Applications in Protein Crotonylation Studies
This compound is a versatile tool with several key applications in the study of protein crotonylation:
-
Detection of Crotonylated Proteins: Labeled proteins can be detected via western blotting using streptavidin-conjugated enzymes (e.g., HRP) or fluorophores.
-
Enrichment for Proteomic Analysis: Biotin-tagged proteins or peptides can be efficiently enriched from complex biological samples using streptavidin-coated beads, enabling the identification of crotonylation sites by mass spectrometry.
-
Biochemical Assays: The specific labeling allows for the development of assays to study the enzymes that write (crotonyltransferases) and erase (decrotonylases) this modification.
Experimental Protocols
Here, we provide detailed protocols for the labeling of crotonylated proteins in cell lysates and the subsequent enrichment for proteomic analysis.
Protocol 1: this compound Labeling of Proteins in Cell Lysate
Materials:
-
Cells of interest
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and deacetylase inhibitors)
-
This compound probe (stock solution in DMSO or water)
-
Dithiothreitol (DTT) or other reducing agents (for control experiments)
-
Streptavidin-HRP conjugate for western blotting
-
SDS-PAGE gels and western blotting apparatus
Procedure:
-
Cell Lysis: Harvest cells and prepare a clarified cell lysate using a suitable lysis buffer. Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA). It is crucial to avoid reducing agents like DTT or TCEP in the lysis buffer as they can interfere with the labeling reaction.
-
Labeling Reaction:
-
In a microcentrifuge tube, dilute the cell lysate to a final concentration of 1-2 mg/mL.
-
Add this compound to a final concentration of 1-5 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction at 37°C for 1-2 hours with gentle agitation.
-
-
Negative Control: Prepare a parallel reaction where this compound is omitted or replaced with a non-biotinylated TCEP to control for non-specific binding of streptavidin.
-
Sample Preparation for Western Blot:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a streptavidin-HRP conjugate to detect biotinylated proteins.
-
Wash the membrane and develop with an appropriate chemiluminescent substrate.
-
Protocol 2: Enrichment of this compound Labeled Peptides for Mass Spectrometry
Materials:
-
This compound labeled protein sample (from Protocol 1)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., high salt, low salt, and urea-containing buffers)
-
Elution buffer (e.g., containing formic acid and acetonitrile)
-
C18 desalting columns
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
To the labeled protein lysate, add urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating at 37°C for 30 minutes.
-
Alkylate free thiols by adding IAA to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the urea concentration to less than 2 M with an appropriate buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Enrichment of Biotinylated Peptides:
-
Acidify the peptide solution with formic acid.
-
Incubate the peptide solution with pre-washed streptavidin-coated magnetic beads for 1-2 hours at room temperature with rotation.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound peptides. A typical wash series includes:
-
2 washes with 1 M NaCl
-
2 washes with 2 M Urea in 50 mM ammonium bicarbonate
-
2 washes with 50 mM ammonium bicarbonate
-
-
-
Elution and Sample Preparation for LC-MS/MS:
-
Elute the biotinylated peptides from the beads using a solution of 50-80% acetonitrile and 0.1-1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Resuspend the peptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid in water) and desalt using a C18 column.
-
-
LC-MS/MS Analysis: Analyze the enriched peptides by high-resolution mass spectrometry to identify the crotonylated proteins and their modification sites.
Caption: Experimental workflow for proteomic analysis of protein crotonylation.
Quantitative Data Summary
While comprehensive quantitative proteomics studies solely relying on this compound are still emerging, the principles of quantitative mass spectrometry can be readily applied. Below is a hypothetical table structure for presenting quantitative data from a this compound enrichment experiment comparing two conditions (e.g., control vs. treated).
| Protein | Gene | UniProt ID | Peptide Sequence | Fold Change (Treated/Control) | p-value |
| Histone H3.1 | HIST1H3A | P68431 | K(crotonyl)SAPTGGVKKPHR | 2.5 | 0.012 |
| Enolase 1 | ENO1 | P06733 | AGFAGK(crotonyl)K(crotonyl)VIGMDVAASEFFR | -1.8 | 0.045 |
| ... | ... | ... | ... | ... | ... |
This table is for illustrative purposes only and does not represent actual experimental data.
Signaling Pathways and Crotonylation
Protein crotonylation has been shown to be involved in various signaling pathways, particularly in the regulation of gene expression through histone modifications. Histone crotonylation, found at active gene promoters, is thought to directly stimulate transcription. The enzymes involved in adding and removing this mark, such as the acetyltransferase p300, are key components of cellular signaling networks.
Caption: Simplified pathway of histone crotonylation in transcriptional regulation.
Conclusion
This compound is a powerful and specific chemical probe for the investigation of protein crotonylation. Its ability to covalently label crotonylated proteins enables a range of applications from simple detection to comprehensive proteomic profiling. The protocols and information provided herein offer a solid foundation for researchers to incorporate this valuable tool into their studies of this important post-translational modification. As research in this area continues to grow, this compound will undoubtedly play a crucial role in unraveling the complexities of the crotonylome and its impact on biology and disease.
References
Application Notes and Protocols for TCEP-Biotin Conjugation Strategies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to utilizing Tris(2-carboxyethyl)phosphine (TCEP) in biotin conjugation workflows. TCEP is a powerful and versatile reducing agent that plays a crucial role in two primary strategies: the biotinylation of molecules via reduction of disulfide bonds and the cleavage of biotin tags from molecules labeled with thiol-cleavable biotin reagents.
Introduction to TCEP in Bioconjugation
Tris(2-carboxyethyl)phosphine (TCEP) is a highly effective, odorless, and stable reducing agent for cleaving disulfide bridges in aqueous solutions.[1][2] Its selectivity for disulfide bonds and stability over a wide pH range make it a valuable tool in protein biochemistry and bioconjugation.[2][3] In the context of biotinylation, TCEP is primarily used in two distinct applications:
-
Reduction of Protein Disulfide Bonds for Thiol-Reactive Biotinylation: Many proteins, particularly antibodies and extracellular proteins, contain stable disulfide bonds that are critical to their tertiary structure.[1] To label these proteins at cysteine residues, these disulfide bonds must first be reduced to expose free sulfhydryl (-SH) groups. TCEP is an ideal reagent for this purpose, as it efficiently reduces disulfides without introducing a thiol-containing compound that could compete in the subsequent labeling reaction.
-
Cleavage of Thiol-Cleavable Biotin Linkers: In affinity purification workflows, the extremely strong interaction between biotin and streptavidin can make the elution of biotinylated molecules challenging, often requiring harsh, denaturing conditions. Thiol-cleavable biotin reagents, which contain a disulfide bond within their linker arm, offer an elegant solution. After capturing the biotinylated protein on streptavidin beads, the disulfide bond in the linker can be cleaved with TCEP, releasing the protein of interest under mild conditions.
Part 1: Protocol for TCEP-Mediated Reduction and Thiol-Reactive Biotinylation
This protocol details the steps for reducing protein disulfide bonds with TCEP and subsequently labeling the exposed thiols with a maleimide-functionalized biotin reagent.
Experimental Workflow: TCEP Reduction and Maleimide-Biotin Labeling
Caption: Workflow for protein biotinylation using TCEP reduction followed by maleimide chemistry.
Materials
-
Protein of interest (in an amine-free buffer like PBS, pH 6.5-7.5)
-
TCEP hydrochloride (TCEP-HCl)
-
1 M NaOH for pH adjustment
-
Maleimide-activated biotin reagent (e.g., Maleimide-PEG-Biotin)
-
Anhydrous DMSO or DMF
-
Desalting columns
-
Reaction tubes
Preparation of Reagents
-
0.5 M TCEP Stock Solution (pH 7.0):
-
Dissolve TCEP-HCl in molecular biology grade water to a concentration of 0.5 M.
-
The initial pH will be acidic (~2.5). Adjust the pH to 7.0 with 10 N NaOH.
-
Aliquot and store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.
-
-
10 mM Maleimide-Biotin Stock Solution:
-
Immediately before use, dissolve the maleimide-activated biotin reagent in anhydrous DMSO or DMF to a concentration of 10 mM. Maleimide groups can hydrolyze in aqueous solutions, so it is crucial to prepare this solution fresh.
-
Experimental Protocol
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.5) at a concentration of 1-10 mg/mL.
-
-
Reduction of Disulfide Bonds:
-
Add the 0.5 M TCEP stock solution to the protein solution to achieve a final concentration of 5-50 mM. A 10-fold molar excess of TCEP over the protein is a good starting point.
-
Incubate the reaction mixture for 30-60 minutes at room temperature.
-
-
Removal of Excess TCEP (Recommended):
-
While TCEP does not contain a thiol group, it can react with maleimides under certain conditions, which can reduce labeling efficiency. Therefore, it is recommended to remove excess TCEP.
-
Equilibrate a desalting column with the reaction buffer.
-
Apply the protein-TCEP mixture to the column and collect the protein-containing fractions.
-
-
Biotinylation Reaction:
-
Immediately after collecting the reduced protein, add the freshly prepared 10 mM maleimide-biotin stock solution. A 10- to 20-fold molar excess of the biotin reagent over the protein is typically recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if using a fluorescent biotin derivative.
-
-
Purification of Biotinylated Protein:
-
Remove unreacted maleimide-biotin by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
The purified biotinylated protein is now ready for use in downstream applications.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| TCEP Final Concentration | 5-50 mM | Sufficient molar excess is needed to drive the reduction. |
| Reduction Incubation | 30-60 min at RT | Allows for complete cleavage of disulfide bonds. |
| Maleimide-Biotin Molar Excess | 10-20 fold | Ensures efficient labeling of available thiol groups. |
| Labeling Incubation | 1-2 hours at RT or overnight at 4°C | Longer incubation at lower temperatures can be beneficial for sensitive proteins. |
| Reaction pH | 6.5 - 7.5 | Optimal for maleimide reaction with thiols while minimizing hydrolysis. |
Part 2: Protocol for TCEP-Mediated Cleavage of Thiol-Cleavable Biotin
This protocol describes the elution of biotinylated proteins from streptavidin affinity resins using TCEP to cleave a disulfide-containing biotin linker (e.g., NHS-SS-Biotin).
Experimental Workflow: Affinity Purification and TCEP Elution
Caption: Workflow for TCEP-based elution of proteins labeled with a thiol-cleavable biotin linker.
Materials
-
Streptavidin-coated magnetic beads or agarose resin
-
Biotinylated sample (labeled with a thiol-cleavable biotin reagent like NHS-SS-Biotin)
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
TCEP hydrochloride (TCEP-HCl)
-
Elution buffer (e.g., 50 mM Ammonium Bicarbonate)
-
Iodoacetamide (IAA) (optional, for proteomics applications)
Experimental Protocol
-
Capture of Biotinylated Proteins:
-
Incubate your cell lysate or protein mixture containing the thiol-cleavably biotinylated proteins with streptavidin beads according to the bead manufacturer's protocol. This is typically done for 1-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Perform at least 3-5 washes.
-
-
Elution with TCEP:
-
Prepare an elution buffer containing 20-50 mM TCEP. For mass spectrometry applications, a volatile buffer like ammonium bicarbonate is often used.
-
Resuspend the washed beads in the TCEP elution buffer.
-
Incubate for 30-60 minutes at a temperature between 37°C and 55°C with shaking. The elevated temperature can enhance cleavage efficiency.
-
-
Collection of Eluted Proteins:
-
Separate the beads from the supernatant using a magnet or centrifugation.
-
Carefully collect the supernatant, which now contains your protein of interest, free from the biotin tag.
-
-
Downstream Processing (Optional):
-
For applications like mass spectrometry, it is often beneficial to prevent the reformation of disulfide bonds. This can be achieved by alkylating the newly formed free thiols.
-
Add iodoacetamide (IAA) to the eluate to a final concentration of ~50 mM and incubate for 30 minutes in the dark at room temperature.
-
Excess IAA can be quenched by adding a small amount of TCEP.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| TCEP Elution Concentration | 20-50 mM | Ensures efficient cleavage of the disulfide linker. |
| Elution Temperature | 37-55°C | Higher temperatures can improve the speed and efficiency of cleavage. |
| Elution Time | 30-60 minutes | Generally sufficient for complete release of the protein. |
| IAA Concentration (Optional) | ~50 mM | For alkylating free thiols to prevent disulfide bond reformation. |
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Low Biotinylation Efficiency (Protocol 1) | Incomplete reduction of disulfide bonds. | Increase TCEP concentration or incubation time. Ensure TCEP stock solution is fresh and properly pH-adjusted. |
| Hydrolyzed maleimide-biotin reagent. | Prepare the maleimide-biotin stock solution fresh in anhydrous solvent (DMSO/DMF) immediately before use. | |
| TCEP interference with maleimide reaction. | Remove excess TCEP using a desalting column before adding the maleimide-biotin reagent. | |
| Poor Protein Recovery After Elution (Protocol 2) | Incomplete cleavage of the biotin linker. | Increase TCEP concentration, incubation time, or temperature during elution. Ensure elution buffer pH is suitable. |
| Protein precipitation after elution. | Eluted proteins may aggregate. Consider including mild detergents or chaotropic agents in the elution buffer if compatible with downstream applications. | |
| Antibody Aggregation | Over-reduction of the antibody. | Titrate the TCEP concentration and incubation time to find the optimal conditions that reduce inter-chain disulfides without disrupting critical intra-chain bonds. |
References
TCEP-Biotin Applications in Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(2-carboxyethyl)phosphine (TCEP) is a powerful and stable reducing agent widely used in proteomics to cleave disulfide bonds in proteins and peptides. In mass spectrometry-based applications, TCEP is frequently employed in conjunction with biotinylating reagents to investigate protein structure, function, and post-translational modifications (PTMs), particularly those involving cysteine residues. This document provides detailed application notes and protocols for leveraging TCEP and biotinylation in mass spectrometry workflows, with a focus on redox proteomics and the identification of protein-protein interactions.
The synergy between TCEP's efficient reduction of disulfide bonds and the high-affinity interaction between biotin and streptavidin enables the specific enrichment and subsequent identification of target proteins or peptides.[1] This is particularly valuable in complex biological samples where the proteins of interest may be of low abundance. Methodologies such as the "biotin switch technique" and other differential alkylation strategies utilize TCEP to uncover the redox state of cysteine residues, providing insights into cellular signaling and oxidative stress.[2][3][4]
Key Applications
-
Redox Proteomics: Identification and quantification of reversibly oxidized cysteine residues (e.g., sulfenic acids, S-nitrosothiols, disulfides).
-
Protein-Protein Interaction Studies: Proximity-based labeling techniques like BioID, where biotinylation is used to capture interacting partners.
-
Affinity Purification-Mass Spectrometry (AP-MS): Enrichment of biotinylated proteins or peptides for subsequent identification and quantification.
-
Structural Proteomics: Probing protein accessibility and conformation by differential labeling of cysteine residues.
Data Presentation: Quantitative Insights from TCEP-Biotin Mass Spectrometry
The following tables summarize quantitative data from representative studies employing TCEP and biotinylation for mass spectrometry analysis.
| Application | Method | Sample Type | Number of Identified Proteins/Peptides | Key Finding | Reference |
| Newly Synthesized Proteins | DiDBiT (Direct Detection of Biotin-containing Tags) | HEK 293T cells | 1817 newly synthesized proteins (from 4217 biotin-AHA-modified peptides) | DiDBiT improves direct detection of biotinylated proteins ~200-fold compared to conventional methods. | [5] |
| Redox Proteomics (S-sulfhydration) | Biotin Thiol Assay (BTA) | Mouse cells | Identification of numerous S-sulfhydrated proteins. | TCEP is used to selectively elute persulfidated proteins from avidin columns for identification. | |
| Redox Proteomics (Thiol Oxidation) | OxICAT (Isotope-Coded Affinity Tags) | Various (bacteria, yeast, mammalian cells) | Site-specific stoichiometric measurement of thiol oxidation. | TCEP (or DTT) is used to reduce oxidized thiols for subsequent labeling and quantification. |
Experimental Protocols
Protocol 1: Biotin Switch Technique for Identification of Reversibly Oxidized Cysteines
This protocol is adapted from methodologies used for identifying S-nitrosated or other reversibly oxidized cysteine residues.
1. Sample Preparation and Blocking of Free Thiols: a. Lyse cells or tissues in a suitable buffer containing a thiol-blocking agent, such as N-ethylmaleimide (NEM) or methyl methanethiosulfonate (MMTS), to block all reduced cysteine residues. b. Precipitate the proteins to remove excess blocking agent.
2. Reduction of Reversibly Oxidized Cysteines: a. Resuspend the protein pellet in a buffer containing a reducing agent specific to the modification of interest (e.g., ascorbate for S-nitrosothiols) or a general reducing agent like TCEP for all reversible modifications. b. Incubate to selectively reduce the oxidized cysteine residues, exposing new free thiol groups.
3. Biotinylation of Newly Exposed Thiols: a. Add a thiol-reactive biotinylating reagent, such as biotin-HPDP (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide) or iodoacetyl-biotin. b. Incubate to label the newly reduced cysteine residues with biotin. c. Quench the reaction and precipitate the proteins to remove excess biotinylating reagent.
4. Protein Digestion: a. Resuspend the biotinylated protein sample in a denaturing buffer (e.g., 8 M urea). b. Reduce any remaining disulfide bonds with TCEP (e.g., 10 mM final concentration, 37°C for 60 minutes). c. Alkylate all cysteine residues with iodoacetamide (IAM) to prevent disulfide bond reformation. d. Dilute the sample to reduce the urea concentration (<2 M) and digest with trypsin overnight at 37°C.
5. Enrichment of Biotinylated Peptides: a. Acidify the digest and desalt the peptides using a C18 column. b. Incubate the desalted peptides with streptavidin-conjugated beads to capture the biotinylated peptides. c. Wash the beads extensively to remove non-specifically bound peptides.
6. Elution and Mass Spectrometry Analysis: a. Elute the biotinylated peptides from the beads. If using a cleavable linker, elution can be achieved with a reducing agent like TCEP or DTT. For standard biotin-streptavidin interactions, harsh denaturing conditions or on-bead digestion may be necessary. b. Analyze the eluted peptides by LC-MS/MS to identify the modified proteins and the specific sites of biotinylation.
Protocol 2: General Workflow for Affinity Purification of Biotinylated Proteins
This protocol outlines a general procedure for enriching biotinylated proteins from a complex mixture for subsequent mass spectrometry analysis.
1. Protein Biotinylation: a. Label your protein of interest or interacting partners using a suitable biotinylation strategy (e.g., NHS-biotin for primary amines, maleimide-biotin for thiols, or enzymatic biotinylation).
2. Cell Lysis and Protein Extraction: a. Lyse the cells in a buffer compatible with downstream affinity purification.
3. Affinity Purification: a. Incubate the protein lysate with streptavidin-coated magnetic or agarose beads to capture the biotinylated proteins. b. Wash the beads multiple times with appropriate wash buffers to remove non-specific binders.
4. Elution or On-Bead Digestion: a. Elution: If using a cleavable biotin linker (e.g., containing a disulfide bond), incubate the beads with a TCEP solution to release the bound proteins. b. On-Bead Digestion: Alternatively, resuspend the beads in a digestion buffer. Reduce the proteins with TCEP and alkylate with IAM directly on the beads, followed by trypsin digestion.
5. Sample Preparation for Mass Spectrometry: a. Collect the eluted proteins or the supernatant containing the digested peptides. b. Desalt the peptide mixture using a C18 solid-phase extraction column. c. Dry the peptides and reconstitute in a buffer suitable for LC-MS/MS analysis.
6. Mass Spectrometry Analysis: a. Analyze the peptide sample using a high-resolution mass spectrometer to identify the enriched proteins.
Visualizations: Workflows and Pathways
Caption: Workflow for the Biotin Switch Technique.
Caption: General Affinity Purification-Mass Spectrometry Workflow.
Caption: TCEP-mediated reduction of a protein disulfide bond.
References
- 1. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocol for the Enrichment of Cysteine-Containing Peptides via TCEP Reduction and Biotinylation
Application Notes
The targeted analysis of specific peptide subsets from complex biological samples is a cornerstone of modern proteomics. Cysteine-containing peptides are of particular interest as they can indicate protein conformation, redox status, and are often involved in enzymatic activity and protein-protein interactions. This protocol details a robust method for the enrichment of these peptides using a two-step chemical biology approach: the reduction of disulfide bonds by Tris(2-carboxyethyl)phosphine (TCEP), followed by the specific labeling of the newly exposed cysteine residues with a biotin-containing reagent.
The term "TCEP-biotin protocol" in this context refers to a workflow where TCEP is a critical reagent for reduction, followed by biotinylation, rather than a single "this compound" labeling reagent. TCEP is a highly effective, odorless, and stable reducing agent that efficiently cleaves disulfide bonds in proteins and peptides under mild conditions. Following reduction, the free sulfhydryl groups on cysteine residues are then available for covalent modification. This protocol utilizes a thiol-reactive biotinylation reagent, such as biotin-maleimide, which specifically reacts with these free cysteines to form a stable thioether bond.
Once biotinylated, these peptides can be efficiently captured and enriched using streptavidin- or neutravidin-conjugated beads, which exhibit an exceptionally high affinity for biotin. This affinity purification step allows for the selective isolation of the cysteine-containing peptides from the vast excess of non-cysteine-containing peptides in the sample. The enriched peptides can then be eluted and analyzed by mass spectrometry (MS) to identify the proteins of origin and the specific sites of cysteine modification. This method is highly applicable in various research areas, including redox proteomics, drug target identification, and the characterization of post-translational modifications.
Data Presentation
The following table summarizes representative data from studies employing similar peptide-level enrichment strategies, highlighting the efficiency of identifying biotinylated peptides.
| Enrichment Strategy | Total Proteins Identified | Total Peptides Identified | Biotinylated Peptides Identified (%) | Reference |
| Peptide-Level Enrichment (Streptavidin) | 92 | 152 | ~90% | [1] |
| Direct Detection (DiDBiT) | 2185 | 10715 | >95% | [2] |
| Protein-Level Enrichment (On-Bead Digestion) | 198 | N/A | <5% | [2] |
Note: The efficiency can vary depending on the sample complexity, biotinylation reagent, and the mass spectrometry platform used.
Experimental Workflow Diagram
Caption: Workflow for the enrichment of cysteine-containing peptides.
Experimental Protocol
This protocol is designed for the enrichment of cysteine-containing peptides from a complex protein digest.
Materials and Reagents
-
Protein extract
-
Urea
-
Ammonium Bicarbonate (NH₄HCO₃)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Biotin-maleimide or other thiol-reactive biotinylation reagent
-
Dithiothreitol (DTT) (for quenching)
-
Trypsin, sequencing grade
-
Streptavidin or Neutravidin agarose beads
-
Wash Buffer 1 (e.g., 2% SDS in PBS)
-
Wash Buffer 2 (e.g., PBS)
-
Wash Buffer 3 (e.g., 50 mM NH₄HCO₃)
-
Elution Buffer (e.g., 80% acetonitrile, 0.1% TFA)[2]
-
Formic acid (FA)
-
Acetonitrile (ACN)
-
Ultrapure water
Protein Digestion
-
Resuspend the protein pellet or solution in a lysis buffer containing 8 M urea and 50 mM NH₄HCO₃.
-
Quantify the protein concentration using a standard method (e.g., BCA assay).
-
Based on the protein amount, add TCEP to a final concentration of 10 mM to reduce disulfide bonds. Incubate at 37°C for 1 hour.
-
Alkylate free cysteines that are not part of the experimental goal by adding iodoacetamide to a final concentration of 40 mM. Incubate for 30 minutes at room temperature in the dark.
-
Quench the alkylation reaction by adding DTT to a final concentration of 50 mM.
-
Dilute the sample with 50 mM NH₄HCO₃ to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio (w/w) and incubate overnight at 37°C.
-
Stop the digestion by acidifying the sample with formic acid to a final pH of <3.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column and dry the peptides in a vacuum centrifuge.
Reduction and Biotinylation of Peptides
Note: This step assumes that the goal is to label cysteines that were originally in disulfide bonds. If all cysteines are to be labeled, the initial alkylation step (2.4) should be omitted.
-
Resuspend the dried, desalted peptides in a buffer of 50 mM NH₄HCO₃.
-
Add TCEP to a final concentration of 20 mM to ensure complete reduction of any remaining disulfide bonds in the peptides. Incubate for 30 minutes at room temperature.
-
Dissolve the biotin-maleimide reagent in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Add the biotin-maleimide solution to the peptide mixture to a final concentration of 40 mM (a 2-fold molar excess over TCEP).
-
Incubate the reaction for 1 hour at room temperature in the dark.
-
Quench the biotinylation reaction by adding DTT to a final concentration of 50 mM.
Enrichment of Biotinylated Peptides
-
Prepare the streptavidin agarose beads by washing them three times with PBS.
-
Add the biotinylated peptide sample to the washed beads. Incubate for 2 hours at room temperature with gentle rotation to allow for binding.
-
Centrifuge briefly to pellet the beads and discard the supernatant.
-
Wash the beads sequentially to remove non-specifically bound peptides:
-
Three washes with Wash Buffer 1 (2% SDS in PBS).
-
Three washes with Wash Buffer 2 (PBS).
-
Three washes with Wash Buffer 3 (50 mM NH₄HCO₃).
-
-
After the final wash, remove all supernatant.
Elution of Enriched Peptides
-
Add the Elution Buffer (80% acetonitrile, 0.1% TFA) to the beads.
-
Vortex and incubate at room temperature for 5 minutes.
-
Centrifuge and collect the supernatant containing the eluted peptides.
-
Repeat the elution step at least twice more, pooling the eluates.
-
Dry the pooled eluates completely in a vacuum centrifuge.
Sample Preparation for Mass Spectrometry
-
Resuspend the dried, enriched peptides in a solution of 0.1% formic acid in ultrapure water.
-
The sample is now ready for analysis by LC-MS/MS.
References
Application Notes and Protocols for Proximity Labeling Experiments Utilizing TCEP
For Researchers, Scientists, and Drug Development Professionals
Introduction to Proximity Labeling
Proximity labeling (PL) is a powerful technique used to identify transient and weak protein-protein interactions, as well as to map the proteomes of specific subcellular compartments in living cells.[1][2] This method overcomes some limitations of traditional techniques like co-immunoprecipitation, which often fail to capture dynamic interactions.[3][4] The core principle of PL involves genetically fusing a promiscuous labeling enzyme to a "bait" protein of interest.[5] When a small molecule substrate is introduced, the enzyme generates reactive biotin species that covalently label nearby "prey" proteins within a nanometer-scale radius. These biotinylated proteins can then be enriched using streptavidin affinity purification and identified by mass spectrometry (MS).
Commonly used enzymes in proximity labeling include the biotin ligase variants BioID and TurboID, and the engineered ascorbate peroxidase APEX2. BioID requires a long labeling time (18-24 hours), while TurboID, a more recent development, has significantly faster kinetics, enabling labeling in as little as 10 minutes. APEX2-based labeling is even faster, occurring within minutes, but requires the addition of hydrogen peroxide, which can be toxic to cells. The choice of enzyme depends on the specific biological question and the dynamics of the process being studied.
A critical step in the proximity labeling workflow is the preparation of biotinylated proteins for mass spectrometry analysis. This typically involves the reduction of disulfide bonds to ensure complete protein denaturation and efficient enzymatic digestion. Tris(2-carboxyethyl)phosphine (TCEP) is a widely used reducing agent in proteomics for this purpose. It is a stable, odorless, and highly effective reagent that does not interfere with subsequent alkylation steps, making it a preferred choice over other reducing agents like dithiothreitol (DTT).
Experimental Workflow Overview
The general workflow for a proximity labeling experiment followed by mass spectrometry is a multi-step process that begins with the generation of a fusion protein and culminates in the bioinformatic analysis of identified proteins.
Quantitative Data Comparison of Proximity Labeling Enzymes
The choice of proximity labeling enzyme can significantly impact the outcome of an experiment. The following tables summarize quantitative data from comparative studies of BioID, TurboID, and APEX2.
| Enzyme | Labeling Time | Labeling Radius (approx.) | Amino Acid Target | Key Advantages | Key Disadvantages |
| BioID | 18-24 hours | ~10 nm | Lysine | Low background, well-established | Slow kinetics, may miss transient interactions |
| TurboID | ~10 minutes | >10 nm | Lysine | Fast kinetics, suitable for dynamic studies | Higher background biotinylation, potential for protein instability |
| APEX2 | ~1 minute | ~20 nm | Tyrosine | Very fast kinetics, high temporal resolution | Requires H₂O₂, which can be toxic to cells |
| Comparison Metric | miniTurbo-TDP-43 | APEX2-TDP-43 | miniTurbo-GFP | APEX2-GFP |
| Average Proteins Identified | 1,364 | 2,853 | 2,567 | 3,656 |
| Reproducibility (r²) | 0.94 - 0.99 | 0.94 - 0.99 | 0.94 - 0.99 | 0.94 - 0.99 |
Data adapted from a comparative study in HEK293 cells.
Experimental Protocols
Protocol 1: Proximity Labeling using TurboID
This protocol describes the general steps for performing a proximity labeling experiment using a TurboID fusion protein.
Materials:
-
Mammalian cells expressing the TurboID-fusion protein of interest
-
Complete cell culture medium
-
D-Biotin stock solution (50 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Streptavidin-coated magnetic beads
Procedure:
-
Cell Culture and Biotin Labeling:
-
Culture cells expressing the TurboID-fusion protein to the desired confluency.
-
Add D-biotin to the culture medium to a final concentration of 50 µM.
-
Incubate the cells for the desired labeling time (e.g., 10 minutes to 4 hours) at 37°C.
-
To stop the labeling reaction, aspirate the biotin-containing medium and wash the cells twice with ice-cold PBS.
-
-
Cell Lysis:
-
Lyse the cells by adding ice-cold lysis buffer.
-
Incubate on ice for 10-15 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Enrichment of Biotinylated Proteins:
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation.
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.
-
Protocol 2: On-Bead Digestion with TCEP Reduction
This protocol details the steps for on-bead digestion of enriched biotinylated proteins, including the crucial disulfide bond reduction step using TCEP.
Materials:
-
Beads with bound biotinylated proteins (from Protocol 1)
-
Ammonium bicarbonate solution (50 mM, pH 8.0)
-
TCEP hydrochloride solution (1 M stock)
-
Iodoacetamide (IAA) solution (500 mM stock, freshly prepared in 50 mM ammonium bicarbonate)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Washing:
-
Wash the beads twice with 50 mM ammonium bicarbonate to remove any remaining detergents and salts.
-
-
Reduction:
-
Resuspend the beads in 50 µL of 50 mM ammonium bicarbonate.
-
Add TCEP to a final concentration of 10 mM.
-
Incubate at 55°C for 30 minutes with shaking to reduce the disulfide bonds.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes to alkylate the free sulfhydryl groups.
-
-
Trypsin Digestion:
-
Add trypsin to the bead suspension (e.g., 1 µg of trypsin).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Elution and Sample Preparation for MS:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
To elute any remaining peptides, wash the beads with a solution of 50% acetonitrile and 0.1% formic acid.
-
Combine the supernatants and acidify with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.
-
Application Example: Elucidating Signaling Pathways
Proximity labeling is a valuable tool for dissecting signaling pathways by identifying the interaction partners of key signaling proteins. For example, it has been used to study the T-cell receptor (TCR) signaling pathway.
In such an experiment, fusing TurboID to Lck, a key kinase in the TCR pathway, allows for the identification of its proximal interactors upon TCR activation. The resulting list of biotinylated proteins can reveal known and novel components of the signaling cascade, providing insights into the dynamic protein-protein interactions that govern T-cell activation.
References
- 1. msVolcano: A flexible web application for visualizing quantitative proteomics data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proximity labeling - Wikipedia [en.wikipedia.org]
- 3. Proximity Labeling for Weak Protein Interactions Study - Creative Proteomics [creative-proteomics.com]
- 4. Proximity labeling reveals dynamic changes in the SQSTM1 protein network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: TCEP-Biotin for the Isolation of Crotonylated Histones in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone crotonylation (Kcr) is a dynamic post-translational modification (PTM) that plays a crucial role in regulating gene transcription and chromatin states. The study of Kcr has been greatly advanced by the development of chemical tools for its detection and enrichment. This document provides detailed application notes and protocols for the use of Tris(2-carboxyethyl)phosphine-biotin (TCEP-biotin), a chemoselective probe, for the specific isolation of crotonylated histones from human embryonic kidney 293 (HEK293) cells. This method offers a valuable alternative to antibody-based enrichment, enabling robust and specific capture of crotonylated proteins for downstream analysis, such as mass spectrometry and western blotting.
Principle of the Method
The this compound probe leverages the unique chemical reactivity of the crotonyl group. The phosphine moiety of TCEP undergoes a conjugate addition reaction with the α,β-unsaturated carbonyl of the crotonyl-lysine residue.[1] This reaction forms a stable covalent bond, effectively tagging the crotonylated protein with biotin. The biotin tag then allows for highly specific and high-affinity capture of the labeled proteins using streptavidin-conjugated beads. This chemo-proteomic approach facilitates the sensitive detection and enrichment of endogenously crotonylated histones.[1][2][3]
Data Presentation
The following table summarizes representative histone crotonylation sites that have been identified in human cells, including HEK293. While not all of these identifications were made using this compound, they represent the landscape of histone crotonylation that can be investigated using this enrichment technique.
| Histone | Crotonylation Site | Reported Function/Association | Reference |
| H3 | K4 | Active Chromatin | [4] |
| H3 | K9 | Active Chromatin | |
| H3 | K18 | Transcriptional Activation | |
| H3 | K23 | Active Chromatin | |
| H3 | K27 | Transcriptional Repression | |
| H4 | K5 | Active Chromatin | |
| H4 | K8 | Active Chromatin | |
| H4 | K12 | Active Chromatin | |
| H2A | Multiple sites | Chromatin Regulation | |
| H2B | Multiple sites | Chromatin Regulation |
Signaling Pathways
Histone crotonylation is dynamically regulated by "writer" and "eraser" enzymes, which are in turn influenced by cellular metabolism, particularly the availability of the substrate crotonyl-CoA.
Histone Crotonylation "Writers" and "Erasers"
The primary writers of histone crotonylation are the histone acetyltransferases (HATs) p300 and CBP, which also possess histone crotonyltransferase (HCT) activity. The removal of this mark is catalyzed by "erasers," which include Class I histone deacetylases (HDACs) and sirtuins (SIRT1, SIRT2, and SIRT3).
Experimental Protocols
This section provides a detailed protocol for the isolation of crotonylated histones from HEK293 cells using this compound.
Part 1: Histone Extraction from HEK293 Cells
This protocol is adapted from standard acid extraction procedures for histones.
Materials:
-
HEK293 cell pellet (from a confluent 15 cm dish, ~1-2 x 10^7 cells)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Hypotonic Lysis Buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, protease inhibitors)
-
0.4 M HCl, ice-cold
-
25% Trichloroacetic acid (TCA)
-
Acetone, ice-cold
Procedure:
-
Cell Harvest: Harvest HEK293 cells and wash the cell pellet twice with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold Hypotonic Lysis Buffer and incubate on ice for 30 minutes with occasional gentle vortexing to release nuclei.
-
Nuclei Isolation: Centrifuge at 10,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Acid Extraction: Resuspend the nuclear pellet in 400 µL of ice-cold 0.4 M HCl. Incubate on a rotator at 4°C for at least 4 hours (or overnight).
-
Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant containing the acid-soluble histones to a new tube.
-
Protein Precipitation: Add 100 µL of 25% TCA to the supernatant, mix well, and incubate on ice for 30 minutes.
-
Pelleting: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Washing: Carefully discard the supernatant. Wash the protein pellet twice with 1 mL of ice-cold acetone. Air-dry the pellet for 10-15 minutes.
-
Solubilization: Resuspend the histone pellet in an appropriate buffer for downstream applications (e.g., 50 mM Tris-HCl pH 8.0). Determine the protein concentration using a BCA assay.
Part 2: this compound Labeling and Enrichment
Materials:
-
Extracted histones from Part 1
-
This compound solution (100 mM stock in DMSO)
-
Labeling Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl)
-
Streptavidin-conjugated magnetic beads
-
Wash Buffer 1 (RIPA Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Wash Buffer 2 (High Salt Buffer: 50 mM Tris-HCl pH 8.0, 1 M NaCl)
-
Wash Buffer 3 (Urea Wash Buffer: 2 M Urea in 10 mM Tris-HCl pH 8.0)
-
Wash Buffer 4 (50 mM Tris-HCl pH 8.0)
-
Elution Buffer (2% SDS, 30 mM Biotin, 6 M Urea in PBS, adjust pH to 12) or on-bead digestion buffer.
Procedure:
-
Labeling Reaction:
-
To 1 mg of extracted histones in 500 µL of Labeling Buffer, add this compound to a final concentration of 4 mM.
-
Incubate at 37°C for 1-2 hours with gentle rotation.
-
-
Bead Preparation: While the labeling reaction is incubating, wash 50 µL of streptavidin magnetic bead slurry three times with Labeling Buffer.
-
Binding: Add the this compound labeled histone sample to the washed streptavidin beads. Incubate for 2 hours at 4°C with gentle rotation.
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads sequentially with 1 mL of the following buffers, with a 5-minute incubation on a rotator for each wash:
-
Wash Buffer 1 (RIPA) - twice
-
Wash Buffer 2 (High Salt) - once
-
Wash Buffer 3 (Urea) - once
-
Wash Buffer 4 (Tris-HCl) - three times
-
-
-
Elution:
-
For Western Blotting: Resuspend the beads in 50 µL of 2X SDS-PAGE loading buffer and boil for 10 minutes. Pellet the beads and load the supernatant onto the gel.
-
For Mass Spectrometry (On-bead digestion): After the final wash, resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) with trypsin and incubate overnight at 37°C. The supernatant containing the digested peptides can then be collected for analysis.
-
Workflow Diagram
Conclusion
The this compound probe provides a powerful and specific method for the enrichment of crotonylated histones. The protocols outlined in this document offer a comprehensive guide for researchers to successfully isolate and analyze this important epigenetic mark in HEK293 cells. This approach, combined with downstream proteomic techniques, will continue to advance our understanding of the role of histone crotonylation in health and disease.
References
- 1. A Chemical Probe for Protein Crotonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. A Chemical Probe for Protein Crotonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical proteomic profiling of lysine crotonylation using minimalist bioorthogonal probes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Detection of Crotonylated Proteins Using a TCEP-Biotin Probe
Introduction
Protein crotonylation is a recently discovered post-translational modification (PTM) where a crotonyl group is added to the ε-amino group of a lysine residue. This modification is involved in various cellular processes, including transcriptional regulation and DNA repair, and has been linked to several diseases. The detection and quantification of protein crotonylation are crucial for understanding its biological significance. While antibody-based methods are common, a chemical probe approach using TCEP-biotin offers a specific and complementary tool for detecting crotonylated proteins. This compound (Tris(2-carboxyethyl)phosphine-biotin) acts as a chemoselective probe that covalently binds to crotonylated lysine residues through a conjugate addition reaction.[1] This allows for the subsequent detection of the tagged proteins via the highly specific and high-affinity interaction between biotin and streptavidin, typically conjugated to horseradish peroxidase (HRP) for Western blot analysis.
These application notes provide a detailed protocol for the labeling of crotonylated proteins in cell lysates with this compound and their subsequent detection by Western blotting.
Principle of the Method
The detection strategy is based on a two-step process:
-
Labeling: Crotonylated proteins in a cell lysate are incubated with this compound. The phosphine moiety of this compound undergoes a conjugate addition to the α,β-unsaturated system of the crotonyl group on lysine residues, forming a stable covalent bond.[1]
-
Detection: The biotinylated proteins are then separated by SDS-PAGE, transferred to a membrane, and detected using streptavidin-HRP, which binds to the biotin tag. The HRP enzyme catalyzes a chemiluminescent reaction, allowing for visualization.
Data Presentation
Table 1: Qualitative Comparison of this compound Probe and Pan-Anti-Crotonyl-Lysine (α-Kcr) Antibody for the Detection of Crotonylated Histones.
| Feature | This compound Probe | Pan-α-Kcr Antibody |
| Target Recognition | Covalent reaction with the crotonyl group. | Epitope recognition of the crotonyl-lysine residue. |
| Specificity | Highly specific for the crotonyl group; does not react with acetylated lysines.[1] | May exhibit cross-reactivity with other structurally similar short-chain acyl modifications. |
| Signal Strength | Robust and strong signal for crotonylated histones.[1] | Variable, depending on the antibody clone and batch. |
| Dependence on Protein Context | Reaction is dependent on the accessibility of the crotonyl group. | Binding can be affected by epitope masking from neighboring PTMs or protein structure. |
This table is a qualitative summary based on published Western blot data comparing the two methods.[1]
Experimental Protocols
Materials and Reagents
-
Cells of interest (e.g., HEK293T cells)
-
Sodium crotonate (optional, for inducing crotonylation)
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
This compound probe
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Deionized water
Protocol 1: Preparation of Cell Lysates
-
Cell Culture and Treatment (Optional):
-
Culture cells to 70-80% confluency.
-
To induce hyper-crotonylation, treat cells with an appropriate concentration of sodium crotonate (e.g., 5-10 mM) for 12-24 hours before harvesting.
-
-
Cell Harvesting and Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the culture dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples to a standard concentration (e.g., 2-5 mg/mL) with lysis buffer.
-
Protocol 2: this compound Labeling of Crotonylated Proteins
-
Labeling Reaction Setup:
-
In a microcentrifuge tube, combine 50-100 µg of protein lysate with deionized water to a final volume of 45 µL.
-
Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a concentration of 40 mM.
-
Add 5 µL of the 40 mM this compound stock solution to the protein lysate to achieve a final concentration of 4 mM.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
-
Reaction Quenching:
-
Stop the reaction by adding 1/3 volume of 4X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Protocol 3: Western Blot Detection
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of the this compound labeled protein samples into the wells of an SDS-PAGE gel.
-
Run the gel according to standard procedures to separate the proteins by molecular weight.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
-
Membrane Blocking:
-
After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific binding of the detection reagent.
-
-
Streptavidin-HRP Incubation:
-
Dilute the streptavidin-HRP conjugate in blocking buffer at the manufacturer's recommended concentration (typically 1:1,000 to 1:10,000).
-
Incubate the membrane with the diluted streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound streptavidin-HRP.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Visualizations
Caption: Experimental workflow for this compound labeling and Western blot detection.
Caption: Principle of this compound labeling and detection of crotonylated proteins.
Caption: Overview of protein crotonylation signaling and metabolic pathways.
References
TCEP-Biotin Protocol for Reducing Disulfide Bonds in Proteins: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of disulfide bonds is a critical step in protein characterization, proteomics, and the development of antibody-drug conjugates. Tris(2-carboxyethyl)phosphine (TCEP) is a potent, odorless, and stable reducing agent that efficiently cleaves disulfide bonds in proteins and peptides. Unlike thiol-based reducing agents like dithiothreitol (DTT), TCEP is irreversible and does not interfere with subsequent sulfhydryl-reactive labeling chemistries.[1][2] This application note provides a detailed protocol for the reduction of protein disulfide bonds using TCEP, followed by the biotinylation of the newly formed free thiols. This two-step process allows for the specific labeling of cysteine residues that were previously involved in disulfide linkages.
Principle of the Method
The process involves two key stages:
-
Reduction of Disulfide Bonds: TCEP, a trialkylphosphine, acts as a strong reducing agent. The phosphorus atom of TCEP performs a nucleophilic attack on one of the sulfur atoms in the disulfide bond. This leads to the cleavage of the S-S bond and the formation of two free sulfhydryl (-SH) groups on the cysteine residues. The TCEP itself is oxidized to TCEP oxide. This reaction is highly efficient and proceeds over a broad pH range.[2]
-
Biotinylation of Free Thiols: Following the reduction, a thiol-reactive biotinylating reagent, such as maleimide-biotin or iodoacetamide-biotin, is introduced. These reagents specifically react with the newly exposed sulfhydryl groups to form a stable covalent bond, thereby attaching a biotin label to the cysteine residues.
Materials and Reagents
| Reagent | Supplier | Comments |
| TCEP Hydrochloride | Various | Prepare fresh stock solutions in water or a suitable buffer. TCEP is light-sensitive, so protect solutions from light.[3] Stock solutions are stable for up to 3 months when stored at -20°C.[3] |
| Protein of Interest | N/A | Dissolved in a suitable buffer (e.g., PBS, Tris, HEPES) at a known concentration. |
| Thiol-reactive Biotin (e.g., Maleimide-PEG-Biotin) | Various | Dissolve in a compatible solvent like DMSO or DMF immediately before use. |
| Reaction Buffer | N/A | Phosphate-buffered saline (PBS), Tris, or HEPES at a pH between 7.0 and 7.5 are commonly used. Note that TCEP is less stable in phosphate buffers at neutral pH. |
| Quenching Reagent (e.g., L-cysteine, DTT) | Various | To stop the biotinylation reaction. |
| Desalting Columns or Dialysis Cassettes | Various | For buffer exchange and removal of excess reagents. |
Experimental Protocols
Protocol for Reduction of Protein Disulfide Bonds with TCEP
This protocol is designed for the general reduction of disulfide bonds in a protein sample.
-
Protein Preparation: Prepare a solution of the protein of interest in the chosen reaction buffer at a concentration of 1-10 mg/mL.
-
TCEP Preparation: Prepare a 500 mM stock solution of TCEP hydrochloride in ultrapure water.
-
Reduction Reaction: Add the TCEP stock solution to the protein solution to achieve a final TCEP concentration of 5-50 mM. A 10-fold molar excess of TCEP over the protein is generally sufficient for complete reduction.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. For more stable disulfide bonds or to enhance reduction, the incubation can be performed at 37°C.
-
Removal of Excess TCEP (Optional): If the subsequent biotinylation reagent is sensitive to TCEP, the excess TCEP must be removed. This can be achieved using a desalting column or through dialysis. However, for maleimide and iodoacetamide-based biotinylation, removal of TCEP is often not necessary.
Protocol for Biotinylation of Reduced Proteins
This protocol follows the reduction step and is optimized for labeling the newly generated free thiols.
-
Biotinylation Reagent Preparation: Prepare a 10-20 mM stock solution of the thiol-reactive biotin reagent (e.g., maleimide-PEG-biotin) in DMSO or DMF.
-
Biotinylation Reaction: Add the biotinylation reagent to the solution of the reduced protein. A 10- to 20-fold molar excess of the biotin reagent over the number of expected free thiols is recommended.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 4 hours at 4°C. The incubation should be performed in the dark to protect light-sensitive reagents.
-
Quenching: Quench the reaction by adding a quenching reagent such as L-cysteine or DTT to a final concentration of 10-20 mM. This will react with any excess biotinylation reagent.
-
Removal of Excess Reagents: Remove the excess biotinylation and quenching reagents by buffer exchange using a desalting column or dialysis.
Quantitative Data Summary
The efficiency of both the reduction and biotinylation steps can be influenced by several factors. The following table summarizes typical reaction conditions and their impact on the outcome.
| Parameter | Typical Range | Effect on Reaction |
| TCEP Concentration | 5 - 50 mM | Higher concentrations lead to faster and more complete reduction of disulfide bonds. For complete reduction, a significant molar excess over disulfide bonds is necessary. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can increase the reaction rate but may also lead to aggregation if the protein is destabilized by disulfide bond reduction. |
| Reaction pH | 7.0 - 8.5 | TCEP is effective over a wide pH range. The subsequent biotinylation with maleimides is most efficient at pH 6.5-7.5, while iodoacetamides react optimally at pH 7.5-8.5. |
| Incubation Time | 30 min - 2 hours | Longer incubation times generally lead to more complete reduction and biotinylation. Optimization may be required for specific proteins. |
| Temperature | 4°C - 37°C | Higher temperatures increase the reaction rate. However, lower temperatures may be necessary to maintain the stability of some proteins. |
| Biotin Reagent Excess | 10 - 20 fold molar excess | A sufficient molar excess of the biotinylation reagent is crucial to ensure all newly formed thiols are labeled. |
Diagrams
Experimental Workflow
Caption: Workflow for disulfide reduction and biotinylation.
Chemical Reaction Pathway
Caption: TCEP reduction and subsequent biotinylation.
References
On-Bead Digestion of Biotinylated Proteins for Mass Spectrometry Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The specific and high-affinity interaction between biotin and streptavidin is a cornerstone of numerous life science applications, including affinity purification of proteins and the study of protein-protein interactions through techniques like BioID and APEX proximity labeling.[1] On-bead digestion has emerged as a streamlined and efficient method for processing biotinylated proteins captured on streptavidin-coated beads for subsequent analysis by mass spectrometry (MS).[2][3] This approach minimizes sample handling, reduces the potential for protein loss and contamination, and is amenable to high-throughput workflows.[2]
This document provides detailed protocols for the on-bead digestion of biotinylated proteins, along with quantitative data comparing its performance to other methods. It also includes diagrams illustrating a typical experimental workflow and a representative signaling pathway that can be investigated using this powerful technique.
Data Presentation
The efficiency of protein identification and peptide recovery is a critical consideration when choosing a sample preparation method for mass spectrometry. The following tables summarize quantitative data comparing on-bead digestion with other common techniques.
Table 1: Comparison of Peptide and Protein Identifications from Different Biotinylated Protein Enrichment and Digestion Strategies.
| Method | Starting Material | Number of Biotinylated Peptides Identified | Number of Biotinylated Proteins Identified | Percentage of Unmodified Peptides | Reference |
| On-Bead Digestion | 6 mg HEK 293T cell lysate | 6 | - | >95% | [4] |
| Protein Elution followed by In-Solution Digestion | 6 mg HEK 293T cell lysate | 20 | - | >95% | |
| DiDBiT (Direct Detection of Biotinylated Tags) | 6 mg HEK 293T cell lysate | 3777 | 1198 | <15% | |
| On-Bead Digestion with Subsequent Elution of Bound Peptides | 6 mg HEK 293T cell lysate | 293 | 144 | ~60% |
Table 2: Comparison of On-Bead vs. Elution-Digestion Methods for Affinity Purification-Mass Spectrometry (AP-MS).
| Digestion Method | Approach | Key Characteristics | Relative Protein Identification | Reference |
| Ammonium Bicarbonate (ABC) Buffer | On-Bead | Simple, common protocol. | Lower for low-abundance proteins. | |
| Trifluoroethanol (TFE) Buffer | On-Bead | Uses organic solvent to improve denaturation. | Lower for low-abundance proteins. | |
| Urea Buffer | Elution-Digestion | Two-step digestion with chaotropic agent. | Higher yield of low-abundance proteins. | |
| SDS-PAGE In-Gel Digestion | Elution-Digestion | Gel-based separation prior to digestion. | Good for complex mixtures. | |
| SDS-FASP | Elution-Digestion | Detergent removal and digestion on a filter. | Superior for identifying low-abundance proteins. |
Experimental Protocols
This section provides detailed methodologies for the on-bead digestion of biotinylated proteins. Two common protocols are presented: a standard protocol with reduction and alkylation, and a simplified protocol without these steps.
Protocol 1: On-Bead Digestion with Reduction and Alkylation
This protocol is recommended for comprehensive protein identification as it linearizes proteins by reducing disulfide bonds, leading to better enzyme access and increased peptide coverage.
Materials:
-
Streptavidin-coated magnetic beads with bound biotinylated proteins
-
Wash Buffer: 50 mM Ammonium Bicarbonate (NH4HCO3) in LC-MS grade water
-
Reduction Buffer: 10 mM Dithiothreitol (DTT) in 50 mM NH4HCO3 (prepare fresh)
-
Alkylation Buffer: 55 mM Iodoacetamide (IAA) in 50 mM NH4HCO3 (prepare fresh, protect from light)
-
Trypsin solution: Sequencing-grade modified trypsin (e.g., 0.5 µg/µL in 50 mM NH4HCO3)
-
Quenching Solution: 20 mM DTT in 50 mM NH4HCO3 (prepare fresh)
-
Formic Acid (FA), LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Protein LoBind tubes
-
Thermomixer or incubator
-
Magnetic rack
Methodology:
-
Bead Washing:
-
Resuspend the beads in 1 mL of Wash Buffer.
-
Incubate for 5 minutes with gentle rotation.
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Repeat the wash step two more times. After the final wash, carefully remove all residual buffer.
-
-
Reduction:
-
Resuspend the beads in 50 µL of Reduction Buffer.
-
Incubate at 60°C for 30 minutes with shaking (e.g., 1200 rpm in a thermomixer).
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add 50 µL of Alkylation Buffer to the bead suspension.
-
Incubate in the dark at room temperature for 30 minutes with shaking.
-
-
Quenching:
-
Add 10 µL of Quenching Solution to quench the excess IAA.
-
Incubate at room temperature for 15 minutes with shaking.
-
-
Digestion:
-
Add 1-2 µg of trypsin to the bead suspension.
-
Incubate overnight (16-18 hours) at 37°C with shaking.
-
-
Peptide Elution:
-
Pellet the beads on a magnetic rack and carefully transfer the supernatant containing the digested peptides to a new Protein LoBind tube.
-
To recover any remaining peptides, add 100 µL of a solution containing 60% ACN and 1% FA to the beads.
-
Vortex briefly and incubate for 5 minutes at room temperature.
-
Pellet the beads and combine this supernatant with the first eluate.
-
-
Sample Preparation for MS Analysis:
-
Acidify the pooled supernatant with formic acid to a final concentration of 1% to stop the trypsin activity.
-
Dry the peptide solution in a vacuum concentrator.
-
Resuspend the dried peptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% FA in water).
-
Protocol 2: Simplified On-Bead Digestion (Without Reduction and Alkylation)
This protocol is a faster alternative and may be suitable when the primary goal is rapid screening or when disulfide bonds are not expected to significantly impact protein identification.
Materials:
-
Streptavidin-coated magnetic beads with bound biotinylated proteins
-
Wash Buffer: 50 mM Ammonium Bicarbonate (NH4HCO3) in LC-MS grade water
-
Trypsin solution: Sequencing-grade modified trypsin (e.g., 0.5 µg/µL in 50 mM NH4HCO3)
-
Formic Acid (FA), LC-MS grade
-
Acetonitrile (ACN), LC-MS grade
-
Protein LoBind tubes
-
Thermomixer or incubator
-
Magnetic rack
Methodology:
-
Bead Washing:
-
Follow the same washing procedure as in Protocol 1.
-
-
Digestion:
-
Resuspend the washed beads in 100 µL of trypsin solution (containing 1-2 µg of trypsin).
-
Incubate at 37°C for 4-6 hours with shaking.
-
-
Peptide Elution and Sample Preparation:
-
Follow steps 6 and 7 from Protocol 1 to elute the peptides and prepare them for MS analysis.
-
Visualizations
Signaling Pathway Diagram
Proximity labeling techniques like BioID and APEX, coupled with on-bead digestion and mass spectrometry, are powerful tools for elucidating protein-protein interactions within signaling pathways. The following diagram illustrates a generic signaling pathway where a membrane receptor's interactome is mapped upon ligand binding.
Caption: Proximity labeling of a receptor's interactome.
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical on-bead digestion workflow, from cell lysis to data analysis.
Caption: On-bead digestion experimental workflow.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing TCEP-Biotin Labeling Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the efficiency of their TCEP-based biotin labeling experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the reduction of protein disulfide bonds with Tris(2-carboxyethyl)phosphine (TCEP) prior to biotinylation.
| Problem | Potential Cause | Suggested Solution |
| Low or No Biotin Labeling | Incomplete reduction of disulfide bonds. | • Increase TCEP concentration (a 5-50mM final concentration is typically sufficient).[1][2][3]• Optimize incubation time and temperature. An incubation of 60 minutes at 37°C is a good starting point.[4]• Ensure the pH of the reaction buffer is within TCEP's effective range (1.5-8.5).[5] |
| Inactive TCEP. | • Prepare fresh TCEP solutions. TCEP is light-sensitive and stock solutions are stable for about 3 months at -20°C.• Avoid using phosphate buffers (like PBS) for TCEP solutions, as they can accelerate its oxidation, especially at neutral pH. If PBS must be used, prepare the TCEP solution immediately before use. | |
| Inefficient biotinylation reagent. | • Use a fresh stock of the biotinylation reagent (e.g., maleimide-biotin).• Ensure the correct molar excess of the biotinylation reagent is used. A 10-20 fold molar excess over the protein is a common starting point. | |
| Non-Specific Labeling | Reaction of TCEP with maleimide-based biotinylation reagents. | • While TCEP is generally preferred over DTT for maleimide chemistry because it lacks a thiol group, reactions can still occur under certain conditions.• Consider removing excess TCEP after the reduction step using a desalting column before adding the maleimide-biotin. |
| Protein Precipitation/Aggregation | High concentration of the biotinylation reagent or its solvent. | • Lower the molar ratio of the labeling reagent to the protein.• If the biotinylation reagent is dissolved in an organic solvent like DMSO or DMF, keep the final concentration of the organic solvent in the reaction mixture low (typically below 10-15%). |
| Destabilization of protein structure by TCEP. | • High concentrations of TCEP or long incubation times can sometimes impair the structural integrity of proteins by reducing structurally important disulfide bonds. Optimize TCEP concentration and incubation time to find a balance between efficient reduction and maintaining protein stability. | |
| Loss of Protein Activity | Modification of critical cysteine residues. | • If cysteine residues are important for protein function, their labeling with biotin can lead to inactivation.• Consider alternative labeling strategies if cysteine modification is detrimental. |
| Modification of lysine residues near the active site. | • Amine-reactive biotinylation reagents can modify lysine residues near an antibody's antigen-binding site, leading to a loss of function. |
Frequently Asked Questions (FAQs)
Q1: What is TCEP and why is it used in biotin labeling?
A1: TCEP (Tris(2-carboxyethyl)phosphine) is a strong, odorless, and stable reducing agent used to break disulfide bonds (-S-S-) in and between proteins, exposing free sulfhydryl groups (-SH). This reduction step is crucial for labeling cysteine residues with sulfhydryl-reactive biotinylation reagents, such as those containing a maleimide group.
Q2: What are the advantages of TCEP over DTT for biotin labeling?
A2: TCEP offers several advantages over dithiothreitol (DTT):
-
No Thiols: TCEP does not contain thiol groups, so it does not react with maleimide-based labeling reagents, which is a common issue with DTT.
-
Stability: TCEP is more resistant to air oxidation and is more stable in solution over a wider pH range (1.5-8.5) compared to DTT, which is less stable above pH 7.5.
-
Odorless: TCEP is odorless, unlike the strong, unpleasant smell of DTT.
-
Irreversible Reduction: TCEP provides an irreversible reduction of disulfide bonds.
Q3: What is the optimal concentration of TCEP to use?
A3: For most applications, a final TCEP concentration of 5-50 mM is sufficient to effectively reduce protein disulfide bonds within minutes at room temperature. The optimal concentration may vary depending on the specific protein and buffer conditions.
Q4: How should I prepare and store TCEP solutions?
A4: TCEP hydrochloride salt can be dissolved in water, but the resulting solution will be acidic (pH ~2.5). It is recommended to adjust the pH to 7.0 with NaOH or KOH. For long-term storage, aliquot the pH-adjusted stock solution and store it at -20°C for up to 3 months. TCEP is light-sensitive, so it's advisable to protect solutions from light.
Q5: Can I use TCEP in any buffer?
A5: TCEP is stable in a variety of common biological buffers such as Tris and HEPES. However, it is not very stable in phosphate buffers (PBS), especially at neutral pH, as it can be completely oxidized within 72 hours. If you must use a phosphate buffer, prepare the TCEP solution immediately before use.
Q6: Do I need to remove TCEP before adding my biotinylation reagent?
A6: For maleimide-based biotinylation, it is often not necessary to remove TCEP, which is a major advantage over DTT. However, to ensure the highest labeling efficiency and prevent any potential side reactions, removal of excess TCEP via a desalting column can be performed.
Experimental Protocols
Protocol 1: General Procedure for TCEP Reduction and Biotinylation of a Protein
-
Protein Preparation: Dissolve the protein of interest in a suitable, non-phosphate-based buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.2-7.5) to a final concentration of 1-10 mg/mL.
-
Reduction with TCEP:
-
Prepare a fresh stock solution of TCEP (e.g., 0.5 M, pH 7.0).
-
Add TCEP to the protein solution to a final concentration of 10 mM.
-
Incubate the mixture at 37°C for 60 minutes with gentle shaking.
-
-
(Optional) TCEP Removal:
-
To remove excess TCEP, pass the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer.
-
Collect the protein-containing fractions.
-
-
Biotinylation:
-
Prepare a fresh stock solution of a sulfhydryl-reactive biotinylation reagent (e.g., 10 mM Maleimide-PEG2-Biotin in anhydrous DMSO).
-
Add the biotinylation reagent to the reduced protein solution to achieve a 10-20 fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
(Optional) Add a quenching reagent like L-cysteine or β-mercaptoethanol to a final concentration that is in excess of the biotinylation reagent to stop the reaction.
-
-
Purification:
-
Remove excess, unreacted biotinylation reagent by dialysis, size-exclusion chromatography, or using a desalting column.
-
Visualizations
Caption: Workflow for TCEP reduction and subsequent biotinylation of proteins.
Caption: Troubleshooting flowchart for low biotin labeling efficiency.
References
Technical Support Center: TCEP and Biotin-Maleimide Labeling
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Tris(2-carboxyethyl)phosphine (TCEP) to reduce protein disulfide bonds followed by labeling with biotin-maleimide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for TCEP reduction and biotin-maleimide labeling?
A1: TCEP is effective over a wide pH range, from 1.5 to 8.5.[1][2] However, the subsequent biotin-maleimide labeling step is most efficient at a pH of 6.5-7.5.[3][4] At a pH above 7.5, the maleimide group can react with primary amines and is more susceptible to hydrolysis, which inactivates it.[3] Therefore, it is recommended to perform the entire procedure in a buffer with a pH between 7.0 and 7.5, such as PBS, HEPES, or Tris buffers.
Q2: Is it necessary to remove TCEP before adding biotin-maleimide?
A2: Yes, it is highly recommended to remove or quench excess TCEP before adding the biotin-maleimide reagent. While some older protocols suggested TCEP is compatible with maleimide chemistry, recent studies have shown that TCEP can directly react with the maleimide group, reducing the efficiency of your labeling reaction. This side reaction forms a stable adduct, consuming both your labeling reagent and the reducing agent.
Q3: How can I remove or inactivate TCEP before the labeling step?
A3: There are several methods to remove or inactivate TCEP:
-
Size-Exclusion Chromatography: Use a desalting column (e.g., Sephadex G-25) to separate the small TCEP molecules from your larger protein.
-
Dialysis: Dialyze your protein sample against a TCEP-free buffer.
-
In situ Quenching: Add a quenching agent that reacts with TCEP. For example, azide-containing molecules can be used to oxidize TCEP through the Staudinger ligation.
Q4: My biotin-maleimide stock solution is dissolved in DMSO. Will this affect my protein?
A4: Most protocols recommend preparing a stock solution of biotin-maleimide in an anhydrous solvent like DMSO or DMF. When adding this to your aqueous protein solution, ensure the final concentration of the organic solvent is low (typically below 10-15%) to avoid protein precipitation. It is also crucial to prepare the maleimide stock solution fresh, as maleimides can hydrolyze in the presence of moisture.
Troubleshooting Guide
Problem 1: Low or No Biotin Labeling
| Possible Cause | Suggested Solution |
| Incomplete Disulfide Bond Reduction | Increase the molar excess of TCEP (a 10 to 100-fold molar excess over the protein is a common starting point). Extend the incubation time for the reduction step (e.g., 30-60 minutes at room temperature). |
| Re-oxidation of Thiols | Perform the reduction and labeling steps in a degassed buffer and under an inert gas (e.g., nitrogen or argon) to prevent the re-formation of disulfide bonds. |
| Hydrolysis of Biotin-Maleimide | Prepare the biotin-maleimide stock solution fresh in anhydrous DMSO or DMF. Ensure the labeling reaction pH does not exceed 7.5, as hydrolysis increases at higher pH. |
| Interference from TCEP | Remove or quench excess TCEP after the reduction step and before adding the biotin-maleimide. |
| Suboptimal Labeling Conditions | Ensure the labeling reaction is performed at a pH of 6.5-7.5. Optimize the molar ratio of biotin-maleimide to protein; a 10-20 fold molar excess of the maleimide reagent is a common starting point. |
| Presence of Thiols in Buffer | Ensure your buffers are free of thiol-containing reagents (e.g., DTT, β-mercaptoethanol) other than your target protein's cysteines. |
Problem 2: High Background in Downstream Applications (e.g., Western Blot)
| Possible Cause | Suggested Solution |
| Non-specific Binding of Biotinylated Protein | Increase the number and duration of wash steps after incubation with the streptavidin conjugate. Add a detergent like Tween-20 (0.05-0.1%) to your blocking and washing buffers. |
| Insufficient Blocking | Increase the concentration of your blocking agent (e.g., 3-5% BSA or non-fat dried milk). Increase the blocking time (e.g., 2 hours at room temperature or overnight at 4°C). Note: Avoid using milk as a blocking agent if using an avidin/streptavidin-biotin detection system, as milk contains biotin. |
| Streptavidin/Avidin Conjugate Issues | Optimize the concentration of the streptavidin/avidin-HRP conjugate by performing a titration. Incubate with the conjugate for a shorter period or at a lower temperature. |
| Non-specific Binding to Streptavidin Beads | If enriching for biotinylated proteins, pre-clear your lysate by incubating it with beads that do not have streptavidin to remove proteins that bind non-specifically to the bead matrix. Include stringent wash steps after binding your biotinylated proteins to the streptavidin beads. |
Quantitative Data Summary
Table 1: TCEP Stability in Various Buffers
| Buffer (50mM) | Stability | Reference |
| Tris-HCl (pH 7.5, 8.5, 9.5) | Stable (<20% oxidation after 3 weeks) | |
| HEPES (pH 6.8, 8.2) | Stable (<20% oxidation after 3 weeks) | |
| Borate (pH 8.2, 10.2) | Stable (<20% oxidation after 3 weeks) | |
| CAPS (pH 9.7, 11.1) | Stable (<20% oxidation after 3 weeks) | |
| Phosphate (PBS) at neutral pH | Not stable (complete oxidation within 72 hours in 0.35M PBS, pH 7.0) |
Note: If using phosphate buffers, prepare the TCEP working solution immediately before use.
Table 2: Recommended Reaction Parameters
| Parameter | TCEP Reduction | Biotin-Maleimide Labeling |
| pH | 1.5 - 8.5 (effective range) | 6.5 - 7.5 (optimal) |
| Molar Excess (Reagent:Protein) | 5-50mM TCEP for most applications, or 10-100x molar excess | 10-20x molar excess |
| Incubation Time | 5-30 minutes at room temperature | 2 hours at room temperature or overnight at 4°C |
| Temperature | Room temperature or on ice | 4°C to Room Temperature |
Experimental Protocols
Key Protocol: Labeling of Reduced Cysteine Residues with Biotin-Maleimide
This protocol provides a general workflow for reducing a protein with TCEP and subsequently labeling the exposed thiols with biotin-maleimide.
Materials:
-
Protein of interest in a thiol-free buffer (e.g., PBS, HEPES, Tris), pH 7.2-7.4
-
TCEP hydrochloride
-
Biotin-maleimide
-
Anhydrous DMSO
-
Degassed buffers
-
Desalting column
Procedure:
-
Protein Preparation:
-
Dissolve or buffer-exchange the protein into a degassed, thiol-free buffer (e.g., 100 mM phosphate, 150 mM NaCl, pH 7.2) at a concentration of 1-10 mg/mL.
-
-
Reduction of Disulfide Bonds:
-
Prepare a fresh stock solution of TCEP (e.g., 500 mM in water).
-
Add TCEP to the protein solution to a final concentration of 5-50 mM, or a 10-100 fold molar excess over the protein.
-
Incubate for 30-60 minutes at room temperature. For sensitive proteins, the reduction can be performed on ice to minimize potential interference.
-
-
Removal of Excess TCEP:
-
Immediately after reduction, remove the excess TCEP using a desalting column equilibrated with the same degassed buffer.
-
Collect the protein-containing fractions.
-
-
Biotin-Maleimide Labeling:
-
Prepare a fresh 10 mM stock solution of biotin-maleimide in anhydrous DMSO.
-
Add the biotin-maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the reagent over the protein.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Removal of Excess Biotin-Maleimide:
-
Remove the unreacted biotin-maleimide using a desalting column or dialysis.
-
-
Storage:
-
Store the biotinylated protein under appropriate conditions, typically at -20°C or -80°C.
-
Visualizations
Caption: General workflow for TCEP reduction and biotin-maleimide labeling.
Caption: Decision tree for troubleshooting low biotin labeling efficiency.
References
Technical Support Center: Troubleshooting Low Yield of Biotinylated Proteins
This guide provides researchers, scientists, and drug development professionals with solutions to common problems encountered during protein biotinylation, focusing on identifying causes of low yield and offering actionable troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low biotinylation efficiency?
Low efficiency in biotinylation can stem from several factors:
-
Suboptimal Molar Ratio: An incorrect molar ratio of biotin reagent to protein is a frequent cause. Too little biotin will result in incomplete labeling, while too much can lead to protein precipitation and loss of activity.[1][2]
-
Incorrect Buffer Conditions: The pH of the reaction buffer is critical. For NHS-ester-based biotinylation, the optimal pH range is typically 7-9.[3][4][5] Buffers containing primary amines, such as Tris or glycine, should be avoided as they compete with the protein for the biotinylation reagent.
-
Inactive Biotinylation Reagent: Biotinylation reagents, especially NHS esters, are sensitive to moisture and can hydrolyze over time, rendering them inactive.
-
Poor Protein Quality or Concentration: Low protein concentration can reduce labeling efficiency. Additionally, the presence of aggregates or impurities in the protein solution can interfere with the reaction.
-
Interfering Substances: The presence of molecules with primary amines (e.g., Tris, glycine, ammonium salts) or other nucleophiles in the protein sample will compete with the intended reaction.
Q2: My protein precipitated after adding the biotinylation reagent. What happened and how can I fix it?
Protein precipitation during biotinylation is often caused by over-labeling. Attaching too many hydrophobic biotin molecules to the protein's surface can reduce its solubility, leading to aggregation and precipitation.
-
Troubleshooting Steps:
-
Reduce the Molar Ratio: Decrease the molar excess of the biotin reagent in the reaction. Start with a lower ratio and empirically determine the optimal level that provides sufficient labeling without causing precipitation.
-
Change the Biotinylation Reagent: Consider using a more water-soluble biotinylation reagent, such as Sulfo-NHS-Biotin or one with a PEG spacer, which can help maintain protein solubility.
-
Optimize Reaction Conditions: Shorten the incubation time or perform the reaction at a lower temperature (e.g., on ice) to slow down the reaction rate and gain better control over the degree of labeling.
-
Check Protein Concentration: Very high protein concentrations can sometimes be more prone to aggregation. Try diluting the protein, but be aware that this may require adjusting the biotin molar ratio upwards to achieve the desired labeling.
-
Q3: How do I remove excess, unreacted biotin after the labeling reaction?
Removing free biotin is crucial because it can compete with your biotinylated protein for binding sites on streptavidin or avidin, leading to inaccurate results in downstream applications.
-
Common Removal Methods:
-
Dialysis: This is a simple and effective method for separating small molecules like biotin from larger proteins using a semi-permeable membrane with an appropriate molecular weight cut-off (MWCO).
-
Size-Exclusion Chromatography (Desalting Columns): Spin desalting columns are a fast and efficient way to separate the biotinylated protein from smaller, unreacted biotin molecules. This method generally provides high protein recovery.
-
Centrifugal Filters: Ultrafiltration devices with a specific MWCO can be used to concentrate the protein while removing small molecules.
-
Q4: How can I determine if my protein has been successfully biotinylated?
Quantifying the degree of biotinylation is essential for ensuring consistency and optimizing downstream assays. The most common method is the HABA assay.
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: This colorimetric assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin. Biotin has a higher affinity for avidin and will displace the dye, causing a decrease in absorbance at 500 nm that is proportional to the amount of biotin in the sample. It's important to remove all free biotin before performing this assay to ensure accuracy.
In-Depth Troubleshooting Guide
Issue 1: Low or No Biotin Incorporation
If you have confirmed low biotinylation levels via an assay like HABA, use the following decision tree to diagnose the problem.
Caption: Troubleshooting workflow for low biotinylation yield.
Data Presentation
Table 1: Effect of Molar Coupling Ratio (MCR) on Biotinylation
The ratio of biotin reagent to protein is a critical parameter. This table provides general guidelines for labeling a 1-10 mg/mL antibody solution with an amine-reactive Sulfo-NHS-Biotin reagent. Optimal ratios may vary depending on the specific protein and its concentration.
| Molar Ratio (Biotin:Protein) | Expected Degree of Labeling | Potential Issues & Considerations |
| 1:1 to 5:1 | Low (1-3 biotins/protein) | Recommended for initial trials or when protein function is highly sensitive to modification. May be insufficient for some applications. |
| 10:1 to 20:1 | Moderate (4-8 biotins/protein) | A common starting point that often provides a good balance between labeling efficiency and protein function. |
| >20:1 to 50:1 | High (>8 biotins/protein) | May be necessary for dilute protein solutions. Increases the risk of protein precipitation, aggregation, and loss of biological activity. |
Experimental Protocols & Workflows
General Experimental Workflow for Protein Biotinylation
The diagram below outlines the standard procedure for biotinylating a protein using an amine-reactive NHS-ester reagent.
Caption: Standard workflow for protein biotinylation.
Protocol 1: Amine-Reactive Biotinylation using Sulfo-NHS-Biotin
This protocol is a general guideline for labeling a protein with Sulfo-NHS-Biotin.
-
Buffer Preparation: Ensure your protein is in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH between 7.2 and 8.5. If the protein is in a buffer like Tris or glycine, it must be exchanged into PBS via dialysis or a desalting column.
-
Calculate Reagent Quantities:
-
Determine the amount of protein to be labeled (in moles).
-
Select a target molar coupling ratio (MCR) of biotin to protein (e.g., 20:1).
-
Calculate the moles of Sulfo-NHS-Biotin required: (moles of protein) x (MCR).
-
-
Reagent Preparation: Immediately before use, dissolve the required amount of Sulfo-NHS-Biotin in water or PBS to create a stock solution (e.g., 10 mM). Do not store the reconstituted reagent, as the NHS ester readily hydrolyzes.
-
Reaction: Add the calculated volume of the biotin stock solution to your protein solution. Mix gently.
-
Incubation: Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice. Incubation at 4°C may help preserve the activity of sensitive proteins.
-
Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 25-50 mM. Incubate for 15 minutes.
-
Purification: Remove excess and quenched biotin reagent using a desalting column or dialysis. This step is essential before performing a biotin quantification assay.
Protocol 2: Quantification of Biotinylation using the HABA Assay
This protocol outlines the steps to determine the moles of biotin per mole of protein.
-
Principle: The HABA dye binds to avidin, producing a complex with a distinct absorbance at 500 nm. Biotin, having a much higher affinity for avidin, displaces the HABA dye, causing a decrease in absorbance. This change is directly proportional to the amount of biotin in the sample.
-
Materials:
-
HABA/Avidin solution (available in commercial kits).
-
Purified biotinylated protein sample (free biotin removed).
-
Spectrophotometer or plate reader capable of measuring absorbance at 500 nm.
-
-
Procedure (Cuvette Format): a. Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette. b. Measure and record the absorbance at 500 nm (this is the A₅₀₀ of HABA/Avidin). c. Add 100 µL of your biotinylated protein sample to the cuvette and mix well. d. Wait for the reading to stabilize (approx. 15-30 seconds) and record the final absorbance at 500 nm.
-
Calculation: The number of moles of biotin per mole of protein can be calculated using the change in absorbance and the extinction coefficient of the HABA/avidin complex (typically provided in the kit manual). Commercial kits often provide detailed calculation worksheets.
References
Technical Support Center: TCEP Concentration Optimization for Disulfide Reduction
Welcome to the technical support center for optimizing Tris(2-carboxyethyl)phosphine (TCEP) concentration in disulfide reduction experiments. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving efficient and reliable results.
Troubleshooting Guide
Encountering issues during disulfide reduction can be a common challenge. The following table outlines potential problems, their likely causes, and actionable solutions to get your experiments back on track.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Disulfide Bond Reduction | 1. Insufficient TCEP Concentration: The molar ratio of TCEP to disulfide bonds may be too low for complete and rapid reduction.[1][2] 2. Suboptimal Reaction Time or Temperature: The reaction may not have had enough time to proceed to completion.[3] 3. Inappropriate pH of Reaction Buffer: TCEP's efficiency can be influenced by the pH of the buffer.[3][4] 4. Degraded TCEP Stock Solution: TCEP solutions can lose efficacy over time if not stored properly. | 1. Increase the molar excess of TCEP to the disulfide bond concentration. A 2-10 fold molar excess is a good starting point. For most applications, a final concentration of 5-50 mM TCEP is sufficient. 2. Increase the incubation time (e.g., 30-60 minutes) or temperature (e.g., 37°C or 56°C). However, most reductions are complete in under 5 minutes at room temperature. For particularly resistant disulfide bonds, consider gentle heating. 3. Ensure the buffer pH is within the optimal range for TCEP activity, which is between 1.5 and 9.0. For many proteomics workflows, a pH between 7.5 and 8.5 is common. 4. Prepare fresh TCEP solutions for each experiment. TCEP hydrochloride salt is stable as a powder. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months, protected from light. Avoid repeated freeze-thaw cycles. |
| Unexpected Side Reactions | 1. High Protein Concentration: Concentrated protein solutions may lead to side reactions. 2. Heating after TCEP addition: This can sometimes lead to unwanted modifications. 3. Reaction with Maleimides: Under certain conditions, TCEP can react with maleimides, which are often used for cysteine labeling. 4. Peptide Backbone Cleavage: In some instances, TCEP has been observed to cause cleavage of the protein backbone at cysteine residues. | 1. If possible, dilute the protein sample before reduction. If dilution is not an option, carefully optimize the TCEP concentration and incubation time. 2. If you suspect heat-induced side reactions, perform the reduction at a lower temperature for a longer duration. 3. While TCEP is generally preferred over DTT for maleimide labeling due to lower reactivity, it's advisable to use the minimum effective concentration of TCEP and perform the reaction under controlled conditions (e.g., neutral pH). 4. This is a less common side reaction. If you observe unexpected peptide fragments, consider alternative reducing agents or modify your experimental conditions. |
| Inconsistent Quantitative Data (in proteomics) | 1. Inaccurate TCEP Concentration: Errors in preparing the TCEP stock solution will affect the final concentration in the reaction. 2. Variability in Reaction Conditions: Inconsistent incubation times, temperatures, or pH across samples can lead to variable reduction efficiency. | 1. Carefully prepare and verify the concentration of your TCEP stock solution. 2. Standardize all reaction parameters, including incubation time, temperature, and buffer composition, for all samples being compared. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of TCEP for disulfide reduction?
For most applications involving peptides and proteins, a TCEP concentration in the range of 5-50 mM is sufficient to achieve complete reduction. However, the optimal concentration depends on the specific protein, its concentration, and the number of disulfide bonds. A molar excess of TCEP is recommended to ensure a rapid and complete reaction.
Q2: What is the optimal pH and temperature for TCEP-mediated reduction?
TCEP is effective over a broad pH range, typically between 1.5 and 9.0. Reductions are generally carried out at room temperature. For particularly stubborn disulfide bonds, increasing the temperature to 37°C or 56°C may be necessary, but be mindful of potential protein denaturation.
Q3: How stable are TCEP solutions and how should they be stored?
TCEP hydrochloride salt is stable as a powder when stored at room temperature in a sealed container to prevent oxidation. Aqueous stock solutions are best prepared fresh. If storage is necessary, they can be kept at -20°C for up to a month or at -80°C for up to six months, protected from light. It is important to avoid repeated freeze-thaw cycles.
Q4: In which buffers is TCEP stable?
TCEP is stable in a variety of common laboratory buffers, including Tris, HEPES, and borate buffers. However, it is notably unstable in phosphate buffers, especially at or near neutral pH, where it can be completely oxidized within 72 hours. If using a phosphate buffer is necessary, it is crucial to prepare the TCEP solution immediately before use.
Q5: Can TCEP be used for partial reduction of antibodies?
Yes, TCEP can be used for the partial reduction of antibodies, for instance, to reduce the disulfide bonds in the hinge region of IgG molecules without affecting those connecting the heavy and light chains. This often requires careful optimization of the TCEP concentration, typically in the range of 3.8-4.0 mM for a 10 mg/mL IgG solution, with an incubation time of 20-30 minutes at room temperature.
Experimental Protocols
Protocol 1: General Disulfide Bond Reduction in Proteins
This protocol provides a general procedure for the complete reduction of disulfide bonds in a protein sample.
Materials:
-
Protein sample containing disulfide bonds
-
TCEP hydrochloride (TCEP-HCl)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Microcentrifuge tubes
Procedure:
-
Prepare TCEP Stock Solution: Dissolve TCEP-HCl in the reaction buffer to a final concentration of 0.5 M. If not for immediate use, aliquot and store at -20°C.
-
Prepare Protein Sample: Dissolve the protein in the reaction buffer to the desired concentration.
-
Initiate Reduction: Add the TCEP stock solution to the protein sample to achieve the desired final concentration (e.g., 10 mM).
-
Incubate: Incubate the reaction mixture at room temperature for 15-30 minutes.
-
Downstream Processing: The reduced protein is now ready for subsequent steps. If required, excess TCEP can be removed by size-exclusion chromatography (e.g., a desalting column).
Protocol 2: Quantification of Free Sulfhydryl Groups using Ellman's Reagent
This protocol allows for the quantification of free sulfhydryl groups before and after reduction to assess the efficiency of the disulfide bond cleavage.
Materials:
-
Reduced and non-reduced protein samples
-
Ellman's Reagent (DTNB) solution
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Spectrophotometer
Procedure:
-
Prepare Samples: Prepare your protein samples (both reduced and a non-reduced control) in the reaction buffer.
-
Add Ellman's Reagent: Add the DTNB solution to your samples.
-
Incubate: Incubate the reaction at room temperature for a short period (e.g., 15 minutes).
-
Measure Absorbance: Measure the absorbance of the solution at 412 nm.
-
Calculate Sulfhydryl Concentration: Use the molar extinction coefficient of the product (TNB²⁻), which is 14,150 M⁻¹cm⁻¹, to calculate the concentration of free sulfhydryl groups. The difference in absorbance between the reduced and non-reduced samples corresponds to the number of sulfhydryl groups generated from the cleaved disulfide bonds.
Visualizations
References
Technical Support Center: TCEP-Biotin Storage and Stability
This technical support center provides guidance on the proper storage and handling of TCEP-biotin to prevent degradation and ensure optimal performance in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
For long-term stability, solid this compound should be stored at -20°C in a desiccated environment.[1] Proper sealing of the container is crucial to prevent exposure to moisture and air.
Q2: How should I store this compound solutions?
This compound solutions are best prepared fresh for each experiment. If a stock solution must be made, dissolve it in an anhydrous organic solvent like DMF or DMSO.[1] For aqueous solutions, be aware that the TCEP component is less stable in phosphate buffers at neutral pH.[2][3] It is advisable to use buffers such as Tris, HEPES, or borate where TCEP exhibits greater stability.[2] For long-term storage of solutions, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
Q3: What are the primary factors that can cause this compound degradation?
The main factors contributing to the degradation of this compound are:
-
Oxidation: The phosphine group in TCEP is susceptible to oxidation, especially in the presence of air and certain metal ions.
-
Hydrolysis: While the biotin-TCEP linkage is generally stable, any moisture-sensitive groups in the specific this compound conjugate could be prone to hydrolysis.
-
pH: TCEP is less stable at neutral pH, particularly in phosphate buffers. It exhibits greater stability in acidic or alkaline conditions.
-
Buffer Composition: As mentioned, phosphate buffers can accelerate the degradation of TCEP.
Q4: Can I store this compound solutions at 4°C?
Short-term storage of this compound solutions at 4°C may be acceptable for a few days, depending on the buffer composition and pH. However, for storage longer than a few days, freezing at -20°C or -80°C is strongly recommended to minimize degradation.
Q5: Are there any known incompatibilities with this compound?
TCEP can react with certain reagents. For instance, it has been reported to react with maleimides under specific conditions. While TCEP is generally used to prevent disulfide bond formation, it can also induce protein backbone cleavage at cysteine residues under prolonged incubation or elevated temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound activity (e.g., reduced labeling efficiency) | Degradation of the TCEP portion due to oxidation. | Prepare fresh this compound solutions before each use. Store solid this compound under desiccated conditions at -20°C. Avoid phosphate buffers for reconstitution and storage. |
| Instability in aqueous solution. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store aqueous solutions at -80°C for long-term storage. | |
| Inconsistent experimental results | Improper storage leading to variable this compound quality. | Strictly adhere to recommended storage conditions. Perform a quality control check on a new batch of this compound. |
| Contamination of stock solutions. | Use sterile, nuclease-free water and buffers for reconstitution. Filter-sterilize solutions if necessary. | |
| Precipitation of this compound upon dissolution | Low solubility in the chosen solvent. | This compound is soluble in DMF and DMSO. For aqueous solutions, solubility is lower. Ensure the concentration does not exceed its solubility limit in the chosen buffer. |
Quantitative Data Summary
The stability of the TCEP component of this compound is critical for its function. The following table summarizes the stability of TCEP in various buffers.
| Buffer (50mM) | pH | TCEP Oxidation after 3 weeks at Room Temperature |
| Tris•HCl | 7.5 | <20% |
| Tris•HCl | 8.5 | <20% |
| Tris•HCl | 9.5 | <20% |
| HEPES | 6.8 | <20% |
| HEPES | 8.2 | <20% |
| Borate | 8.2 | <20% |
| Borate | 10.2 | <20% |
| CAPS | 9.7 | <20% |
| CAPS | 11.1 | <20% |
| Phosphate Buffer (0.35M PBS) | 7.0 | Complete oxidation within 72 hours |
Data adapted from Thermo Fisher Scientific product information for TCEP HCl.
Experimental Protocols
Protocol: Assessment of this compound Stability by HPLC-MS
This protocol outlines a general method to assess the stability of this compound under different storage conditions.
1. Materials:
- This compound
- Storage buffers (e.g., 50 mM Tris-HCl pH 7.5, 50 mM Phosphate Buffer pH 7.0)
- Anhydrous DMSO
- HPLC-grade water and acetonitrile
- Formic acid
- HPLC system with a C18 column
- Mass spectrometer
2. Sample Preparation: a. Prepare a fresh stock solution of this compound in anhydrous DMSO. b. Dilute the stock solution into the desired storage buffers to a final concentration of 1 mg/mL. c. Aliquot the solutions into separate tubes for each time point and storage condition (e.g., 4°C, -20°C, room temperature).
3. Incubation: a. Store the aliquots at the designated temperatures. b. At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each storage condition for analysis.
4. HPLC-MS Analysis: a. Dilute the samples in an appropriate mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid). b. Inject the samples onto the HPLC system. c. Elute with a gradient of acetonitrile in water with 0.1% formic acid. d. Monitor the eluent by both UV absorbance (e.g., at 214 nm) and mass spectrometry. e. In the mass spectrometer, monitor the ion corresponding to the molecular weight of intact this compound and potential degradation products (e.g., oxidized this compound).
5. Data Analysis: a. Quantify the peak area of the intact this compound at each time point for each storage condition. b. Plot the percentage of remaining intact this compound over time to determine the degradation rate under each condition. c. Analyze the mass spectra to identify any major degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended storage workflow for this compound.
References
Technical Support Center: TCEP and Maleimide Conjugation
Welcome to the technical support center for troubleshooting issues related to the use of TCEP (tris(2-carboxyethyl)phosphine) in reactions involving maleimides. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Can TCEP be used directly in a one-pot reaction with maleimides?
A1: While some older literature suggests compatibility, recent studies have confirmed that TCEP directly reacts with maleimides.[1][2][3] This side reaction, where the phosphine nucleophilically attacks the maleimide double bond, forms a stable ylene adduct.[1] This process consumes both your maleimide reagent and TCEP, significantly lowering the yield of your desired protein-maleimide conjugate.[1] The rate of this side reaction is comparable to the desired cysteine-maleimide reaction, making it a significant competitive pathway. Therefore, it is highly recommended to remove or neutralize excess TCEP before adding the maleimide.
Q2: What is the optimal pH for TCEP reduction and subsequent maleimide conjugation?
A2: These two steps have distinct optimal pH ranges. TCEP is an effective reducing agent over a broad pH range, typically between 1.5 and 9.0. For protein disulfide reduction, a pH of 7.0-7.5 is common. However, the maleimide-thiol conjugation reaction is most efficient and specific at a pH of 6.5-7.5. Below pH 6.5, the reaction rate decreases significantly. Above pH 7.5, the risk of non-specific reactions with other nucleophilic residues, such as the amine groups on lysine, increases. Additionally, the hydrolysis of the maleimide ring becomes more pronounced at alkaline pH.
Q3: My maleimide conjugation efficiency is low. What are the possible causes and solutions?
A3: Low conjugation efficiency is a common issue with several potential causes. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the problem. Key factors to consider include residual TCEP, re-oxidation of thiols, suboptimal pH, and hydrolysis of the maleimide reagent.
Q4: How can I remove or neutralize TCEP before adding my maleimide reagent?
A4: There are two primary strategies for dealing with excess TCEP:
-
Physical Removal: Methods like desalting columns (e.g., spin columns), dialysis, or spin filtration effectively separate the small TCEP molecule from the larger protein.
-
In Situ Quenching: This chemical approach neutralizes TCEP directly in the reaction mixture, avoiding a separate purification step. One effective method is the use of water-soluble azide compounds (e.g., PEG-azides) which react with TCEP via the Staudinger ligation to form a phosphine oxide.
Q5: Can I use DTT instead of TCEP for disulfide reduction before maleimide conjugation?
A5: Yes, DTT (dithiothreitol) is a powerful reducing agent. However, as a thiol-containing compound, excess DTT will directly compete with the protein's cysteine residues for reaction with the maleimide. Therefore, it is crucial to completely remove any excess DTT before initiating the conjugation reaction.
Troubleshooting Guides
Low or No Conjugation Efficiency
If you are experiencing poor yields in your maleimide conjugation reaction after TCEP reduction, follow this troubleshooting workflow.
Data Presentation
Recommended Reaction Conditions
The following table summarizes the key quantitative parameters for optimizing your TCEP reduction and maleimide conjugation steps.
| Parameter | TCEP Disulfide Reduction | Maleimide-Thiol Conjugation |
| pH | 1.5 - 9.0 (Effective Range) 7.0 - 7.5 (Typical) | 6.5 - 7.5 (Optimal Range) |
| Temperature | Room Temperature | 4°C (overnight) or Room Temperature (1-2 hours) |
| Molar Excess (Reagent:Substrate) | 2-10 fold molar excess of TCEP to disulfide bonds | 10-20 fold molar excess of maleimide to thiols |
| Concentration | 5 - 50 mM TCEP | Varies based on protein concentration |
| Recommended Buffers | Tris, HEPES (Avoid Phosphate buffers) | PBS, Tris, HEPES (thiol-free) |
| Additives | - | 1-5 mM EDTA to prevent thiol oxidation |
Reaction Mechanism and Side Reactions
The diagram below illustrates the intended reaction pathway for maleimide conjugation following disulfide reduction, as well as the key side reaction involving TCEP.
References
Technical Support Center: Post-Labeling Purification
This guide provides troubleshooting advice and frequently asked questions regarding the removal of excess TCEP and biotinylation reagents from protein samples after labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing excess TCEP-biotin after a labeling reaction?
After labeling, it is crucial to remove unreacted reagents like TCEP and biotin to prevent interference in downstream applications.[1][2] The most common methods leverage size differences between your labeled protein and the small molecule contaminants.[1] The two main techniques are dialysis and size-exclusion chromatography (also known as desalting or gel filtration).[1][3]
-
Dialysis is a technique that involves the passive diffusion of small molecules through a semi-permeable membrane while retaining larger molecules like proteins.
-
Size-Exclusion Chromatography (SEC) , often performed using spin columns, separates molecules based on their size as they pass through a column packed with a porous resin. Larger molecules (your protein) elute first, while smaller molecules (excess this compound) are retained longer and elute in later fractions.
-
Specialized Dye and Biotin Removal Columns are commercially available spin columns with resins optimized for high recovery of protein and efficient removal of small molecules like biotin and TCEP.
Q2: How do I choose the best removal method for my experiment?
The choice between methods depends on factors like sample volume, processing time, and the required purity. Dialysis is gentle and can handle large volumes but is a time-consuming process. Size-exclusion spin columns are much faster and are ideal for smaller sample volumes, providing high protein recovery with significant removal of contaminants in a single step.
Data Presentation: Comparison of Purification Methods
| Feature | Dialysis | Size-Exclusion Chromatography (Spin Column Format) |
| Principle | Passive diffusion across a semi-permeable membrane based on molecular weight cut-off (MWCO). | Separation based on molecular size as the sample passes through a porous resin matrix. |
| Primary Use | Removal of salts, reducing agents, and other low molecular weight contaminants; buffer exchange. | Rapid removal of salts and other small molecules (desalting), such as unreacted dyes or biotin. |
| Speed | Slow (several hours to overnight, requires multiple buffer changes). | Fast (under 15 minutes). |
| Protein Recovery | Generally high, but potential for sample loss due to handling or non-specific binding to the membrane. | Excellent; specialized resins are designed to maximize protein recovery. |
| Sample Dilution | Minimal, but sample volume can increase slightly due to osmosis. | Minimal; sample is collected in a concentrated form. |
| Ease of Use | Requires setup of dialysis tubing or cassettes and large volumes of buffer. | Simple to use with no special equipment other than a centrifuge; columns are often pre-packed. |
| Small Molecule Removal | High, but depends on the ratio of dialysate volume to sample volume and the number of buffer changes. | High; a single pass can remove a significant percentage of small molecule contaminants. |
Q3: Is it necessary to quench the labeling reaction before purification?
Yes, it is highly recommended to quench the reaction before proceeding with purification. Quenching stops the labeling process by deactivating the reactive biotinylation reagent. This is typically done by adding a small molecule with a primary amine, such as Tris or glycine, which reacts with and consumes any excess NHS-ester biotinylation reagent. This step ensures that the degree of labeling is controlled and prevents non-specific labeling of other molecules during purification and storage.
Troubleshooting Guide
Q1: My protein recovery is low after using a spin desalting column. What could be the cause?
Low protein recovery from spin columns can be due to several factors:
-
Incorrect Sample Volume: Applying a sample volume outside the column's recommended range can lead to poor recovery.
-
Over-labeling: A very high degree of biotinylation can change the protein's solubility, leading to aggregation and precipitation. The precipitated protein may then be lost during the spin column procedure.
-
Low Protein Concentration: There is always some sample loss, and this proportion increases when the protein concentration is low.
-
Incorrect Centrifugation: Using incorrect spin speeds or times can affect the separation and recovery. Always follow the manufacturer's protocol.
Q2: My protein precipitated after the biotinylation reaction. What should I do?
Protein precipitation is a common issue that often results from over-modification. When too many biotin molecules are attached, it can alter the protein's isoelectric point and lead to aggregation.
-
Optimization: Reduce the molar excess of the biotinylation reagent in your reaction to decrease the number of biotin molecules incorporated per protein.
-
Resuspension: After the reaction, you can sometimes resuspend the precipitated protein by adjusting the pH. Adding a high pH buffer (e.g., 1M Tris, pH 9.0) may help to solubilize the protein.
Q3: The labeling efficiency seems low, or the reaction did not work. What went wrong?
Low or no labeling can be caused by buffer incompatibility or reagent issues.
-
Interfering Buffer Components: Amine-containing buffers like Tris or glycine will compete with your protein for reaction with NHS-ester biotinylation reagents, significantly reducing labeling efficiency. Ensure your protein is in an amine-free buffer such as PBS or HEPES before starting the reaction.
-
Reagent Hydrolysis: NHS-ester reagents are moisture-sensitive and can hydrolyze in aqueous solutions. Always prepare the biotin reagent solution immediately before use.
Experimental Protocols
Method 1: Removal of Excess this compound via Dialysis
This protocol is suitable for purifying proteins and removing small molecules from samples larger than 100 µL.
Methodology:
-
Prepare the Dialysis Membrane: Select a dialysis membrane (tubing or cassette) with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein of interest (e.g., 10K MWCO for a 50 kDa protein) to ensure the protein is retained. Prepare the membrane according to the manufacturer's instructions.
-
Load the Sample: Load your quenched biotinylation reaction mixture into the dialysis tubing or cassette.
-
Perform Dialysis: Place the sample into a large volume of dialysis buffer (e.g., PBS), typically 200-500 times the volume of your sample, at 4°C. Stir the buffer gently.
-
First Buffer Change: Allow dialysis to proceed for at least 2 hours.
-
Second Buffer Change: Change the dialysis buffer and continue dialysis for another 2 hours.
-
Final Dialysis: Change the buffer a final time and allow dialysis to proceed overnight at 4°C to ensure maximum removal of small molecules.
-
Sample Recovery: Carefully remove the sample from the dialysis device. The protein is now in the new buffer, free of small contaminants.
Method 2: Removal of Excess this compound via Size-Exclusion Chromatography (Spin Column)
This protocol is ideal for the rapid cleanup of small sample volumes (typically 50-700 µL, depending on the column size).
Methodology:
-
Prepare the Spin Column: Select a spin desalting column with an appropriate MWCO for your protein (e.g., 7K or 40K). Remove the column's bottom closure and place it into a collection tube.
-
Equilibrate the Column: Centrifuge the column to remove the storage buffer. This step also compacts the resin bed. Discard the buffer. Place the column into a new collection tube.
-
Load the Sample: Slowly apply the quenched biotinylation reaction mixture to the center of the resin bed.
-
Elute the Protein: Centrifuge the column according to the manufacturer's specifications (e.g., for 2 minutes at 1,500 x g).
-
Collect Purified Sample: The flow-through in the collection tube is your purified, biotinylated protein. The smaller, unreacted this compound molecules are retained in the column's resin.
References
Navigating the Strong Bond: A Technical Support Guide for Eluting Biotinylated Proteins from Streptavidin Beads
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to troubleshooting incomplete elution of biotinylated proteins from streptavidin beads, featuring detailed protocols, quantitative comparisons, and visual workflows to optimize your protein recovery.
The exceptionally strong and specific interaction between biotin and streptavidin is a cornerstone of many biological assays, from protein purification to sophisticated cellular imaging. However, this high affinity can also present a significant challenge when the goal is to recover the biotinylated protein in a functional state. Incomplete elution can lead to low yields, loss of valuable samples, and skewed experimental results. This technical support center provides a detailed guide to understanding and overcoming the common hurdles associated with eluting biotinylated proteins from streptavidin beads.
Troubleshooting Guide: Addressing Incomplete Elution
This guide addresses common issues encountered during the elution of biotinylated proteins from streptavidin beads in a question-and-answer format.
Question: Why is my biotinylated protein not eluting from the streptavidin beads or eluting with very low yield?
Answer: Incomplete elution is a frequent problem stemming from the sheer strength of the biotin-streptavidin interaction, one of the strongest non-covalent bonds known in nature.[1] Several factors can contribute to low recovery:
-
Suboptimal Elution Conditions: The chosen elution method may not be harsh enough to disrupt the biotin-streptavidin bond effectively.
-
Steric Hindrance: The biotin tag on your protein might be inaccessible to the elution buffer due to protein folding or aggregation.[2]
-
Multi-point Attachment: If your protein is multi-biotinylated, it can bind to multiple streptavidin molecules on the beads, making elution significantly more difficult.
-
Issues with Reagents: The age or quality of your elution buffer components can impact their effectiveness.
-
Presence of Endogenous Biotin: Samples from cell lysates or tissue preparations may contain endogenous biotinylated proteins that compete for binding and elution.[3]
Question: How can I improve my elution efficiency?
Answer: Optimizing your elution strategy is key to improving yield. Consider the following approaches:
-
Choice of Elution Method: The appropriate method depends on the downstream application of your protein. Harsh methods are effective but may denature the protein, while gentle methods aim to preserve its native structure and function.
-
Optimization of Binding Conditions: The composition of your lysis and wash buffers, particularly the detergent concentrations, can influence the ease of elution.[4][5]
-
Inclusion of Additives: Adding agents like DTT or using higher salt concentrations in wash buffers can help reduce non-specific binding.
-
Pre-clearing Lysates: To minimize non-specific binding of proteins to the beads, consider pre-clearing your lysate with beads that do not have streptavidin immobilized.
Frequently Asked Questions (FAQs)
Q1: What are the main differences between harsh and gentle elution methods?
A1: Harsh elution methods utilize denaturing conditions to disrupt the biotin-streptavidin interaction. These methods, such as boiling in SDS-PAGE loading buffer or using low pH buffers (e.g., 0.1M glycine, pH 2.0), are highly effective but will likely denature your protein. Gentle elution methods aim to preserve the protein's native conformation and activity. These include competitive elution with excess free biotin, often combined with moderate heat, or enzymatic cleavage of a linker between the protein and the biotin tag.
Q2: Can I reuse the streptavidin beads after elution?
A2: Reusability of streptavidin beads depends on the elution method used. Harsh elution conditions, especially those involving boiling or strong denaturants, will denature the streptavidin on the beads, rendering them unsuitable for reuse. If a gentle elution method like competitive elution with biotin is used, the beads can potentially be regenerated, although their binding capacity may decrease over time.
Q3: My protein is still not eluting even with harsh conditions. What could be the issue?
A3: If even harsh elution methods fail, consider the possibility of covalent attachment or strong non-specific interactions. Ensure your biotinylation protocol does not introduce unintended cross-linking. Also, re-evaluate your wash steps to ensure they are stringent enough to remove non-specifically bound proteins without prematurely eluting your target protein. In some cases, on-bead digestion with a protease to release peptide fragments for analysis might be the only viable option.
Q4: Are there alternatives to the strong streptavidin-biotin interaction for easier elution?
A4: Yes, several alternatives exist. Using monomeric avidin beads, which have a lower binding affinity for biotin, can facilitate easier elution under milder conditions. Another approach is to use an anti-biotin antibody for capture, allowing for competitive elution with free biotin under non-denaturing conditions. Additionally, incorporating a cleavable linker between your protein and the biotin tag allows for specific release of the protein without disrupting the biotin-streptavidin bond.
Quantitative Comparison of Elution Methods
The following table summarizes common elution methods for biotinylated proteins from streptavidin beads, providing a comparison of their typical efficiency and impact on protein integrity.
| Elution Method | Reagents | Conditions | Typical Recovery | Protein Integrity | Downstream Compatibility |
| Harsh - Low pH | 0.1 M Glycine-HCl | pH 2.0-2.8 | > 80% | Denatured | Limited; requires neutralization |
| Harsh - SDS-PAGE | SDS-PAGE Loading Buffer | 95-100°C for 5-10 min | > 90% | Denatured | SDS-PAGE, Western Blot |
| Gentle - Competitive | 2-10 mM Biotin | Room Temp to 95°C | 40-85% | Native (lower temp) | Functional assays, MS |
| Gentle - Enzymatic | Specific Protease (e.g., TEV, PreScission) | Enzyme-specific | High (>90%) | Native | Most applications |
Key Experimental Protocols
Here are detailed methodologies for commonly used elution techniques.
Protocol 1: Competitive Elution with Excess Biotin
This method is suitable for applications where maintaining the protein's native structure is important.
-
Wash: After binding your biotinylated protein, wash the streptavidin beads three times with 1 mL of a suitable wash buffer (e.g., PBS with 0.1% Tween-20).
-
Prepare Elution Buffer: Prepare an elution buffer containing 2-10 mM free biotin in a buffer appropriate for your protein (e.g., PBS, pH 7.4). For enhanced elution, this buffer can be pre-warmed.
-
Elution: Resuspend the beads in 200-500 µL of the biotin elution buffer.
-
Incubation: Incubate the bead suspension for 30-60 minutes at room temperature with gentle agitation. For stronger interactions, the incubation temperature can be increased up to 95°C for 5-10 minutes, though this may impact protein integrity.
-
Collection: Pellet the beads using a magnetic stand or by centrifugation. Carefully collect the supernatant containing the eluted protein.
-
Repeat (Optional): For maximal recovery, repeat the elution step with a fresh aliquot of elution buffer and pool the supernatants.
Protocol 2: Acidic Elution
This is a harsh elution method effective for disrupting the biotin-streptavidin bond.
-
Wash: Following protein binding, wash the streptavidin beads twice with 1 mL of wash buffer and once with 1 mL of deionized water to remove any residual buffer salts.
-
Prepare Elution Buffer: Prepare an elution buffer of 0.1 M glycine-HCl, with the pH adjusted to 2.0-2.8.
-
Elution: Resuspend the beads in 200-500 µL of the acidic elution buffer.
-
Incubation: Incubate for 5-10 minutes at room temperature with gentle mixing.
-
Collection and Neutralization: Pellet the beads and immediately transfer the supernatant to a new tube containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5) to bring the pH back to a neutral range and prevent protein degradation.
-
Repeat (Optional): A second elution can be performed to increase the yield.
Visualizing the Process
To better understand the experimental workflows and interactions, the following diagrams have been generated using Graphviz.
Caption: General workflow for biotinylated protein purification.
Caption: Mechanism of competitive elution with free biotin.
Caption: Troubleshooting flowchart for incomplete elution.
References
Technical Support Center: Troubleshooting High Background in Western Blots with Streptavidin-HRP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background in Western blot experiments using streptavidin-horseradish peroxidase (HRP) for detection.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background when using streptavidin-HRP in a Western blot?
High background in streptavidin-HRP based Western blots can stem from several factors. One of the most prevalent is the presence of endogenous biotin-containing proteins in the sample, which are recognized by streptavidin-HRP, leading to non-specific signals.[1][2][3] Other common causes include insufficient blocking of the membrane, excessively high concentrations of primary or secondary antibodies or streptavidin-HRP, inadequate washing steps, and non-specific binding of the streptavidin conjugate itself.[4][5]
Q2: How can I determine if endogenous biotin is the cause of my high background?
To check for interference from endogenous biotin, you can run a control lane on your blot where the primary antibody is omitted. If you still observe bands after incubating with the biotinylated secondary antibody and streptavidin-HRP, it is likely that endogenous biotin-containing proteins are being detected. These proteins often appear at specific molecular weights, such as ~72 kDa, ~75 kDa, and ~150 kDa.
Q3: Can the type of blocking buffer I use affect the background?
Yes, the choice of blocking buffer is critical. The two most common blocking agents are non-fat dry milk and bovine serum albumin (BSA). While non-fat milk is a cost-effective option, it should be avoided when using a streptavidin-biotin detection system because it contains endogenous biotin, which can lead to high background. Therefore, BSA is generally the recommended blocking agent for these experiments. For detecting phosphorylated proteins, BSA is also preferred as milk contains phosphoproteins like casein that can cause non-specific binding.
Q4: Is it possible for the streptavidin-HRP conjugate to bind non-specifically to the membrane?
Yes, non-specific binding of the streptavidin-HRP conjugate can contribute to high background. This can be minimized by optimizing the blocking procedure, ensuring the membrane does not dry out during incubations, and using the appropriate concentration of the conjugate.
Troubleshooting Guides
Below are troubleshooting guides for specific high background scenarios.
Scenario 1: Uniformly High Background Across the Entire Blot
A consistently high background across the membrane can obscure the specific signal of your protein of interest.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time (e.g., 2 hours at room temperature or overnight at 4°C) or the concentration of the blocking agent (e.g., up to 5% BSA). Consider adding a mild detergent like Tween-20 (0.05-0.1%) to your blocking and wash buffers. |
| Excessive Antibody or Streptavidin-HRP Concentration | Titrate your primary antibody, biotinylated secondary antibody, and streptavidin-HRP conjugate to determine the optimal dilution that provides a strong signal with low background. Start with the manufacturer's recommended dilutions and perform a dilution series. |
| Inadequate Washing | Increase the number and duration of wash steps after antibody and streptavidin-HRP incubations. For example, perform three to five washes of 10-15 minutes each with a sufficient volume of wash buffer (e.g., TBST). |
| Contaminated Buffers | Prepare fresh buffers, as bacterial growth or other contaminants can lead to high background. |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the entire Western blot procedure. |
| Overexposure | Reduce the exposure time when imaging the blot. If using a chemiluminescent substrate, you may also need to use a less sensitive substrate or dilute the existing one. |
Scenario 2: Presence of Non-Specific Bands
The appearance of distinct, non-specific bands can be due to several factors.
| Potential Cause | Recommended Solution |
| Endogenous Biotin-Containing Proteins | Block endogenous biotin before proceeding with the primary antibody incubation. A common method involves incubating the membrane with streptavidin, followed by an incubation with free biotin to block any remaining biotin-binding sites on the streptavidin. |
| Non-Specific Binding of the Primary Antibody | Run a control in which the primary antibody is omitted to see if the non-specific bands are due to the secondary antibody or streptavidin-HRP. If the bands disappear, optimize the primary antibody concentration and blocking conditions. |
| Non-Specific Binding of the Secondary Antibody | If non-specific bands persist in the absence of the primary antibody, the secondary antibody may be binding non-specifically. Consider using a pre-adsorbed secondary antibody or trying a different one. |
| Protein Degradation | Prepare fresh samples and always include protease inhibitors in your lysis buffer to prevent protein degradation, which can appear as lower molecular weight bands. |
Experimental Protocols
Protocol for Blocking Endogenous Biotin
This protocol is adapted from established methods to reduce background caused by endogenous biotin.
-
After transferring your proteins to the membrane, perform your standard blocking procedure (e.g., 1 hour at room temperature in 5% BSA in TBST).
-
Wash the membrane three times for 10 minutes each with Wash Buffer (e.g., TBST).
-
Incubate the membrane with a solution of streptavidin (e.g., 0.1 mg/mL in Wash Buffer) for 15 minutes at room temperature. This will bind to the endogenous biotin on the membrane.
-
Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Incubate the membrane with a solution of free biotin (e.g., 0.5 mg/mL in Wash Buffer) for 30-60 minutes at room temperature. This will saturate the biotin-binding sites on the streptavidin from the previous step.
-
Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Proceed with your standard Western blot protocol by incubating with your primary antibody.
Visualizations
Western Blot Workflow with Streptavidin-HRP
Caption: A typical workflow for a Western blot using a biotin-streptavidin detection system.
Troubleshooting Logic for High Background
Caption: A decision tree to guide troubleshooting of high background in Western blots.
References
- 1. Endogenous biotin-binding proteins: an overlooked factor causing false positives in streptavidin-based protein detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-hybridisation: an efficient way of suppressing endogenous biotin-binding activity inherent to biotin-streptavidin detection system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uobrep.openrepository.com [uobrep.openrepository.com]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
Validation & Comparative
A Researcher's Guide to Protein Biotinylation: TCEP-Biotin vs. NHS-Biotin
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental success. Biotinylation, the covalent attachment of biotin to a protein, is a powerful and widely used technique for protein detection, purification, and immobilization. The choice of biotinylating reagent is critical and depends entirely on the specific goals of the experiment. This guide provides an objective comparison of two distinct biotinylation reagents: TCEP-biotin and NHS-biotin, highlighting their different mechanisms of action, applications, and supported by experimental protocols to aid in selecting the most appropriate tool for your research needs.
This guide clarifies a crucial point: this compound and NHS-biotin are not interchangeable reagents for general protein labeling. Instead, they target different functional groups on proteins, making them suitable for entirely different research questions. NHS-biotin is a widely used reagent for labeling primary amines, which are abundant in most proteins. In contrast, this compound is a specialized chemical probe designed to specifically label proteins that have undergone a particular post-translational modification known as lysine crotonylation.
Understanding the Chemistries: A Tale of Two Targets
The fundamental difference between this compound and NHS-biotin lies in their chemical reactivity and, consequently, their molecular targets on a protein.
NHS-Biotin: Targeting Primary Amines
N-hydroxysuccinimide (NHS) esters of biotin are among the most common biotinylation reagents. They react efficiently with primary amino groups (-NH₂) found at the N-terminus of a polypeptide chain and on the side chain of lysine (K) residues. This reaction, which occurs under neutral to slightly alkaline conditions (pH 7-9), forms a stable and irreversible amide bond. Due to the abundance of lysine residues in most proteins, NHS-biotin typically results in the labeling of multiple sites on a single protein molecule.
dot
Caption: Reaction of NHS-Biotin with a primary amine on a protein.
This compound: A Specific Probe for Lysine Crotonylation
This compound is a biotinylated derivative of Tris(2-carboxyethyl)phosphine (TCEP), a well-known reducing agent. However, in this context, its phosphine chemistry is repurposed for a specific labeling application. This compound acts as a chemical probe that selectively reacts with lysine residues that have been post-translationally modified with a crotonyl group. The reaction involves the conjugate addition of the phosphine to the α,β-unsaturated carbonyl of the crotonyl group, forming a stable covalent bond. This specificity makes this compound a valuable tool for identifying and enriching crotonylated proteins, a modification linked to gene regulation and cellular metabolism.
dot
Caption: this compound specifically labels a crotonylated lysine residue.
Performance Comparison: Choosing the Right Tool for the Job
The choice between this compound and NHS-biotin is not one of performance for the same task, but of selecting the correct reagent for your specific biological question. The following table summarizes the key differences to guide your decision.
| Feature | This compound | NHS-Biotin |
| Primary Application | Detection and enrichment of crotonylated proteins. | General biotinylation of proteins for detection, purification, and immobilization. |
| Target Functional Group | Crotonylated lysine residues. | Primary amines (lysine side chains and N-termini). |
| Reaction Chemistry | Conjugate addition of a phosphine to an α,β-unsaturated carbonyl. | Nucleophilic acyl substitution of a primary amine with an NHS ester. |
| Specificity | Highly specific for crotonylated lysine. | Reacts with all accessible primary amines, leading to potentially multiple labels per protein. |
| Reaction pH | Typically performed at pH 7-8. | Optimal at pH 7-9. |
| Outcome | Selective labeling of a specific post-translationally modified sub-proteome. | General labeling of the proteome or a purified protein. |
Experimental Protocols
Below are detailed methodologies for using both this compound and NHS-biotin. Note that the protocols are designed for different experimental goals.
Protocol 1: Detection of Protein Crotonylation using this compound
This protocol is adapted from studies on histone crotonylation and is intended for the specific labeling of crotonylated proteins in cell lysates or with purified protein complexes.
Materials:
-
This compound
-
Cell lysate or purified protein containing potentially crotonylated proteins
-
Reaction Buffer: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS), pH 7.5
-
SDS-PAGE reagents
-
PVDF membrane
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (TBS with 0.1% Tween-20)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate for HRP
-
Western blotting equipment
Procedure:
-
Sample Preparation: Prepare your cell lysate or purified protein sample in the Reaction Buffer. Ensure the protein concentration is appropriate for western blot analysis.
-
Labeling Reaction: Add this compound to the protein sample to a final concentration of 1-4 mM.
-
Incubation: Incubate the reaction mixture for 1-2 hours at 37°C with gentle shaking.
-
SDS-PAGE and Western Blotting:
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with a streptavidin-HRP conjugate (typically diluted 1:1000 to 1:5000 in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Detect the biotinylated proteins using a chemiluminescent substrate according to the manufacturer's instructions.
-
Protocol 2: General Protein Biotinylation using NHS-Biotin
This protocol provides a general guideline for biotinylating a purified protein in solution. The optimal conditions, particularly the molar excess of NHS-biotin, may need to be determined empirically for each specific protein.
Materials:
-
NHS-biotin
-
Purified protein to be labeled
-
Reaction Buffer: Amine-free buffer such as PBS (phosphate-buffered saline) or HEPES buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.
-
Anhydrous DMSO or DMF to dissolve NHS-biotin
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
Desalting column or dialysis cassette to remove excess biotin
Procedure:
-
Protein Preparation: Dissolve the protein to be biotinylated in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
NHS-Biotin Preparation: Immediately before use, dissolve NHS-biotin in a small amount of anhydrous DMSO or DMF to create a 10-50 mM stock solution.
-
Biotinylation Reaction:
-
Calculate the required volume of the NHS-biotin stock solution to achieve a desired molar excess over the protein. A 10- to 50-fold molar excess is a common starting point.[1]
-
Add the calculated volume of NHS-biotin stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-biotin. Incubate for 15 minutes at room temperature.
-
Removal of Excess Biotin: Separate the biotinylated protein from unreacted biotin and reaction byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
Quantification of Biotinylation (Optional): The degree of biotinylation can be determined using assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
Experimental Workflow: A Decision-Making Guide
The following workflow provides a logical path for researchers to select the appropriate biotinylation reagent based on their experimental objectives.
dot
Caption: Decision workflow for selecting a biotinylation reagent.
References
A Head-to-Head Comparison of TCEP and DTT as Reducing Agents for Biotinylation
In the realm of protein biochemistry and drug development, the precise labeling of molecules through biotinylation is a cornerstone technique. Central to this process, particularly when targeting cysteine residues, is the effective reduction of disulfide bonds. Two of the most prominent reducing agents utilized for this purpose are Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT). While both are capable of cleaving disulfide bonds to expose free sulfhydryl groups for biotinylation, they possess distinct chemical properties that can significantly impact experimental outcomes. This guide provides an objective comparison of their performance, supported by experimental data and protocols, to assist researchers in selecting the optimal reagent for their specific needs.
Quantitative Comparison of Physicochemical Properties
A summary of the key physicochemical properties of TCEP and DTT is presented below, highlighting their fundamental differences.
| Property | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Molecular Weight | 250.19 g/mol (Free acid); 286.65 g/mol (HCl salt)[1] | 154.25 g/mol [2] |
| Mechanism | Irreversible reduction via nucleophilic attack by phosphorus[1][3] | Reversible reduction via thiol-disulfide exchange[2] |
| Optimal pH Range | Wide range (1.5 - 8.5) | Limited to pH > 7 (optimal 7.1 - 8.0) |
| Stability in Air | Highly resistant to air oxidation | Susceptible to air oxidation |
| Odor | Odorless | Slight sulfur smell |
| Compatibility with Maleimides | Generally preferred, though some reactivity reported | Reacts with maleimides, reducing labeling efficiency |
| Compatibility with IMAC | Compatible, does not reduce Ni2+ ions | Incompatible, reduces nickel ions |
| Removal Requirement | Often not required before downstream applications | Must be removed before reactions with thiol-reactive reagents |
Performance in Biotinylation Workflows
The choice between TCEP and DTT can have significant implications for the efficiency and specificity of biotinylation, especially when using maleimide-based reagents which specifically target free thiols.
| Performance Metric | TCEP | DTT |
| Reduction Efficiency | Powerful and rapid, effective at stoichiometric amounts | Potent, but often requires molar excess |
| Specificity in Labeling | High, due to minimal side reactions with maleimides | Lower, as DTT's free thiols compete for the maleimide reagent |
| Workflow Simplicity | Simpler, as removal is often unnecessary | More complex, requiring a desalting or filtration step to remove DTT |
| Stability of Reduced Protein | Provides long-term stability to the reduced protein | Can re-oxidize over time, especially in the presence of air |
Experimental Protocols
Below are detailed methodologies for protein reduction using TCEP and DTT prior to biotinylation.
Protocol 1: Protein Reduction using TCEP
This protocol is suitable for the reduction of disulfide bonds in proteins prior to labeling with thiol-reactive biotinylation reagents like maleimides.
Materials:
-
Protein sample (1-10 mg/mL) in a suitable buffer (e.g., PBS, HEPES, Tris). Avoid phosphate buffers if long-term stability of TCEP is required.
-
TCEP HCl stock solution (e.g., 0.5 M, pH 7.0). To prepare, dissolve TCEP-HCl in water, adjust the pH to 7.0 with NaOH or KOH, and bring to the final volume. Store aliquots at -20°C.
-
Reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 5 mM EDTA, pH 7.2, degassed).
Procedure:
-
To your protein solution, add TCEP stock solution to a final concentration of 5-50 mM. A 2-10 fold molar excess of TCEP over the protein is a common starting point.
-
Incubate the reaction mixture at room temperature for 5 to 60 minutes. The optimal time may depend on the specific protein and its concentration.
-
Proceed directly to the biotinylation step. The removal of TCEP is generally not necessary before reacting with maleimide reagents. However, recent studies suggest that for maximum efficiency, TCEP should be removed via a desalting column as it can react with maleimides under certain conditions.
Protocol 2: Protein Reduction using DTT
This protocol describes the use of DTT for disulfide bond reduction. Note the critical step of DTT removal before proceeding with maleimide-based biotinylation.
Materials:
-
Protein sample (1-10 mg/mL) in a suitable buffer (pH 7.0-8.0).
-
DTT stock solution (e.g., 1 M in water). It is recommended to prepare this fresh.
-
Desalting column (e.g., Sephadex G-25).
Procedure:
-
Add DTT stock solution to the protein sample to a final concentration of 1-10 mM for maintaining a reduced state or 50-100 mM for complete reduction.
-
Incubate the mixture for 15-30 minutes at room temperature or 37°C. For buried disulfide bonds, denaturing conditions may be required.
-
Crucially, remove the excess DTT from the reduced protein solution. This is typically achieved using a desalting column or dialysis.
-
Immediately proceed with the biotinylation reaction using the purified, reduced protein.
Visualizing the Mechanisms and Workflows
To better understand the chemical reactions and experimental processes, the following diagrams have been generated.
Caption: Mechanism of disulfide bond reduction by TCEP and DTT.
Caption: Experimental workflows for biotinylation using TCEP vs. DTT.
Conclusion and Recommendations
Both TCEP and DTT are effective reducing agents, but their suitability for biotinylation depends heavily on the experimental context.
Choose TCEP when:
-
You are using maleimide-based biotinylation reagents, as TCEP's lower reactivity with maleimides leads to higher labeling efficiency.
-
Your experimental workflow benefits from simplicity and fewer steps, as TCEP often does not need to be removed prior to labeling.
-
You are working over a wide pH range, particularly at a pH below 7.0.
-
Your protocol involves immobilized metal affinity chromatography (IMAC), as TCEP does not interfere with metal ions like Ni2+.
-
A stable, long-lasting reduction is required, thanks to its resistance to air oxidation and irreversible reaction mechanism.
Choose DTT when:
-
You are not using thiol-reactive chemistries for biotinylation, or when you have a robust and efficient method for its removal.
-
Your experiments are consistently performed at a pH above 7.0, where DTT is most effective.
-
Cost is a primary consideration, as DTT can be a more economical option.
-
A reversible reduction is desired for specific applications.
References
TCEP-Biotin Labeling: A Comparative Guide for Mass Spectrometry Validation
For researchers, scientists, and drug development professionals leveraging mass spectrometry for proteomic analysis, accurate and efficient biotinylation is paramount. This guide provides an objective comparison of Tris(2-carboxyethyl)phosphine (TCEP)-based biotin labeling workflows against common alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Biotinylation Strategies
The choice of reducing agent and biotinylation reagent significantly impacts the efficiency and outcome of labeling experiments for mass spectrometry. TCEP offers distinct advantages over traditional thiol-based reducing agents like Dithiothreitol (DTT).
| Feature | TCEP-based Workflow | DTT-based Workflow | NHS-SS-Biotin (Cleavable) |
| Reducing Agent | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) | TCEP or DTT can be used |
| Odor | Odorless[1][2] | Strong, unpleasant odor | Not applicable |
| Stability | More resistant to air oxidation[2][3] | Prone to oxidation | Not applicable |
| Effective pH Range | Wide (1.5-8.5)[2] | Limited to >7 | Dependent on reducing agent |
| Reactivity | More powerful and faster acting | Less potent | Not applicable |
| Interference | Does not interfere with maleimide chemistry | Reacts with maleimides | Not applicable |
| Cleavability | Irreversible reduction | Reversible | Biotin tag is cleavable with reducing agents |
| MS Compatibility | Excellent, no need for removal before MS | May need to be removed | Released peptide is unmodified |
| Detection Improvement | DiDBiT method improves direct detection of biotinylated proteins ~200-fold | Conventional methods can have high background from non-biotinylated peptides | Allows for efficient release from streptavidin beads |
Experimental Protocols
TCEP-Biotin Labeling and Mass Spectrometry using the DiDBiT (Direct Detection of Biotin-containing Tags) Method
This protocol is adapted from the DiDBiT method, which enhances the detection of biotinylated peptides.
1. Protein Reduction and Alkylation:
-
Resuspend protein pellets in a buffer containing 8 M urea.
-
Add TCEP to a final concentration of 5 mM and incubate for 20-30 minutes at 55°C with shaking.
-
Cool the sample to room temperature.
-
Add iodoacetamide to a final concentration of 10-11 mM and incubate for 20-30 minutes in the dark at room temperature with shaking to alkylate free cysteine residues.
2. Protein Digestion:
-
Dilute the sample to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.
3. Biotinylation (if not already performed in vivo):
-
For labeling of primary amines, NHS-biotin can be used. The reaction is typically carried out at room temperature for 30-60 minutes or on ice for 2 hours.
4. Enrichment of Biotinylated Peptides:
-
Incubate the digested peptide mixture with NeutrAvidin or streptavidin beads for 1 hour at room temperature.
-
Wash the beads extensively to remove non-biotinylated peptides. A typical wash series includes PBS and a final wash with water.
5. Elution and Mass Spectrometry:
-
Elute the biotinylated peptides from the beads using a solution of 80% acetonitrile, 0.2% TFA, and 0.1% formic acid.
-
Analyze the eluted peptides by LC-MS/MS.
Alternative Protocol: Cleavable Biotinylation with NHS-SS-Biotin
This method allows for the release of labeled proteins from streptavidin beads without harsh elution conditions.
1. Biotinylation:
-
Dissolve NHS-SS-Biotin in an organic solvent like DMSO or DMF immediately before use.
-
Add the NHS-SS-Biotin solution to the protein sample in a non-amine-containing buffer (e.g., PBS) at pH 7.2-8.0.
-
Incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench the reaction with an amine-containing buffer like Tris or glycine.
2. Enrichment:
-
Proceed with streptavidin bead enrichment as described in the this compound protocol.
3. Elution via Cleavage:
-
To elute the captured proteins, incubate the beads with a reducing agent such as 10 mM DTT or TCEP for 30 minutes at 37°C to cleave the disulfide bond in the NHS-SS-Biotin linker.
-
The released proteins, now free of the biotin tag, can be further processed for mass spectrometry analysis.
Visualizing the Workflow
To illustrate the experimental process, the following diagrams outline the key steps in the this compound labeling and analysis workflow.
Caption: this compound Labeling and Enrichment Workflow for Mass Spectrometry.
Caption: Workflow for Cleavable Biotinylation using NHS-SS-Biotin.
References
Unveiling Protein Crotonylation: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals navigating the complex landscape of post-translational modifications, this guide offers an objective comparison of alternative methods for the analysis of protein crotonylation. We delve into the methodologies, present quantitative data, and provide detailed experimental protocols to inform your selection of the most suitable technique for your research needs.
Protein crotonylation, a recently discovered post-translational modification, involves the addition of a crotonyl group to lysine residues. This modification plays a crucial role in regulating gene expression and various cellular processes.[1] The accurate and sensitive detection of protein crotonylation is paramount to understanding its biological significance and its implications in health and disease. This guide compares the primary methodologies for protein crotonylation analysis: mass spectrometry-based proteomics and antibody-based immunoassays, including the emerging use of bioorthogonal chemical reporters.
Methodological Overview
The analysis of protein crotonylation predominantly relies on two core strategies: mass spectrometry for in-depth, site-specific identification and quantification, and antibody-based methods for targeted validation and semi-quantitative analysis. A third, innovative approach utilizing bioorthogonal chemical reporters offers an alternative for metabolic labeling and enrichment.
Mass Spectrometry-Based Proteomics
Mass spectrometry (MS) is a powerful and indispensable tool for the global and site-specific analysis of protein crotonylation.[1] This approach typically involves the enzymatic digestion of proteins into peptides, followed by enrichment of crotonylated peptides and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Quantitative MS-based proteomics can be achieved through various labeling strategies, such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT), which allow for the relative quantification of crotonylation levels between different samples.[2][3]
Antibody-Based Methods
Antibody-based techniques, primarily Western blotting and immunoprecipitation, are fundamental for the detection and validation of protein crotonylation. These methods rely on antibodies that specifically recognize crotonylated lysine residues. Pan-specific anti-crotonyllysine antibodies are used to detect a wide range of crotonylated proteins, while site-specific antibodies can be developed to target a particular crotonylated residue on a specific protein. Western blotting provides a semi-quantitative assessment of protein crotonylation levels, while immunoprecipitation is a crucial step for enriching crotonylated proteins or peptides prior to mass spectrometry analysis.
Bioorthogonal Chemical Reporters
A more recent and innovative approach involves the use of bioorthogonal chemical reporters. This method utilizes metabolic labeling, where cells are incubated with a synthetic crotonate analog containing a bioorthogonal handle, such as an alkyne or azide group. This analog is incorporated into proteins by the cell's natural machinery. The bioorthogonal handle then allows for the specific attachment of a tag (e.g., biotin or a fluorophore) through a highly selective chemical reaction, enabling the enrichment and visualization of crotonylated proteins.
Quantitative Data Comparison
Direct quantitative comparison of these methods from a single study is challenging to find in existing literature. However, we can summarize the typical quantitative output and performance characteristics of each technique based on data from various studies.
| Feature | Mass Spectrometry (with Enrichment) | Western Blotting | Bioorthogonal Chemical Reporter with MS |
| Quantification | Relative and absolute quantification (e.g., SILAC, TMT) | Semi-quantitative | Relative quantification |
| Sensitivity | High (femtogram to picogram range) | Moderate (nanogram range) | High |
| Specificity | High (site-specific identification) | Dependent on antibody quality | High (chemical handle specific) |
| Throughput | High (thousands of sites per experiment) | Low (one protein at a time) | High |
| Dynamic Range | Wide | Narrow | Moderate to Wide |
| Validation | Requires orthogonal validation (e.g., Western blot) | Can be used to validate MS data | Requires validation with other methods |
| Example Data Output | Fold change in crotonylation at specific lysine sites | Band intensity relative to a loading control | Identification and relative abundance of labeled proteins |
Experimental Workflows
To provide a practical understanding of these methodologies, the following diagrams illustrate the typical experimental workflows.
Caption: Mass Spectrometry Workflow for Crotonylation Analysis.
Caption: Western Blotting Workflow for Crotonylated Proteins.
Caption: Bioorthogonal Chemical Reporter Workflow.
Signaling Pathway
Protein crotonylation is a dynamic process regulated by enzymes. "Writers" are enzymes that add the crotonyl group, while "erasers" remove it. "Readers" are proteins that recognize and bind to crotonylated lysine residues, translating the modification into a cellular response, often through the regulation of gene transcription.
Caption: Protein Crotonylation Signaling Pathway.
Experimental Protocols
Mass Spectrometry Analysis of Protein Crotonylation
This protocol outlines the key steps for identifying and quantifying protein crotonylation sites using LC-MS/MS.
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a buffer containing protease and deacetylase inhibitors.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
-
Digest proteins into peptides using sequencing-grade trypsin overnight at 37°C. Two common methods for sample preparation are In-gel digestion and Filter-Aided Sample Preparation (FASP) .
-
-
Enrichment of Crotonylated Peptides:
-
Incubate the peptide mixture with anti-crotonyl-lysine antibody-conjugated beads overnight at 4°C with gentle rotation to capture crotonylated peptides.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched crotonylated peptides from the beads using an acidic solution.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Separate peptides using a reversed-phase column with a gradient of increasing organic solvent.
-
Acquire mass spectra in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database using software such as MaxQuant or Proteome Discoverer.
-
Specify crotonylation of lysine as a variable modification.
-
Perform quantification based on the intensities of precursor ions or reporter ions (for labeled experiments).
-
Western Blotting for Crotonylated Proteins
This protocol describes the detection of crotonylated proteins using Western blotting.
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer containing protease and deacetylase inhibitors.
-
Determine protein concentration.
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
-
Gel Electrophoresis and Transfer:
-
Separate proteins by size on a polyacrylamide gel (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for crotonylated lysine overnight at 4°C.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Signal Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the relative amount of the crotonylated protein.
-
Bioorthogonal Chemical Reporter-Based Analysis
This protocol outlines the metabolic labeling and detection of crotonylated proteins.
-
Metabolic Labeling:
-
Culture cells in a medium supplemented with a crotonate analog containing a bioorthogonal handle (e.g., an alkyne) for a specified period to allow for its incorporation into proteins.
-
-
Cell Lysis and "Click" Chemistry:
-
Lyse the labeled cells.
-
Perform a "click" reaction by adding a reagent containing the complementary bioorthogonal handle (e.g., an azide) linked to a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging). This reaction specifically and covalently attaches the reporter tag to the metabolically incorporated crotonate analog.
-
-
Enrichment or Visualization:
-
If a biotin tag was used, enrich the tagged proteins using streptavidin-coated beads.
-
If a fluorescent tag was used, visualize the labeled proteins using fluorescence microscopy or in-gel fluorescence scanning.
-
-
Downstream Analysis:
-
For enriched proteins, perform downstream analysis such as mass spectrometry to identify the labeled proteins and their crotonylation sites.
-
Conclusion
The choice of method for protein crotonylation analysis depends on the specific research question. Mass spectrometry-based proteomics offers unparalleled depth for discovery and site-specific quantification. Western blotting remains a valuable and accessible tool for validating and semi-quantitatively assessing crotonylation of specific proteins. The emerging bioorthogonal chemical reporter systems provide a powerful alternative for tracking and identifying crotonylated proteins in living cells, complementing traditional antibody-based approaches. For a comprehensive understanding of protein crotonylation, a combination of these methods is often the most effective strategy, using mass spectrometry for global analysis and Western blotting or targeted proteomics for validation of key findings.
References
- 1. Protein Crotonylation: Mechanisms, Roles & Applications - Creative Proteomics [creative-proteomics.com]
- 2. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 3. Label-based Protein Quantification Technology—iTRAQ, TMT, SILAC - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Cleavable Biotin Reagents: Evaluating TCEP-Biotin and Alternatives
In molecular biology and proteomics, biotinylation is a cornerstone technique for labeling and purifying proteins and other biomolecules. The exceptionally strong interaction between biotin and streptavidin allows for highly efficient affinity capture. However, recovering the captured molecule often requires harsh denaturing conditions that destroy its native structure and function. Cleavable biotin reagents solve this problem by incorporating a linker between the biotin and the target molecule that can be broken under specific, mild conditions, enabling the gentle release of the purified target.
This guide provides a comprehensive comparison of different cleavable biotinylation strategies. It begins by clarifying the specific role of TCEP-biotin, a specialized affinity probe, and then evaluates the efficiency and application of more common, broadly applicable cleavable biotin reagents, supported by experimental data and protocols.
This compound: A Specialized Affinity Probe
Tris(2-carboxyethyl)phosphine (TCEP) is a well-known reducing agent used to break disulfide bonds[1][2]. However, This compound is not a standard cleavable biotinylation reagent. Instead, it is a specialized chemical probe designed for affinity labeling of proteins with a specific post-translational modification: lysine crotonylation[3][4][5].
In this context, the TCEP moiety covalently reacts with crotonylated lysine residues, forming a stable adduct. This allows for the detection or affinity purification of crotonylated proteins via the biotin tag. It is a tool for studying a specific modification, not for general protein biotinylation with a cleavable linker.
Major Classes of Cleavable Biotin Reagents
True cleavable biotin reagents consist of a reactive group (e.g., NHS ester for amines), a cleavable linker, and a biotin moiety. The efficiency and utility of the reagent are primarily defined by the nature of the cleavable linker.
These are the most traditional cleavable reagents, featuring a disulfide bond (-S-S-) in the linker arm.
-
Mechanism: The disulfide bond is reduced to two free thiols using reducing agents like dithiothreitol (DTT), 2-mercaptoethanol (BME), or TCEP, which releases the captured molecule from the biotin-streptavidin complex.
-
Common Reagents: NHS-SS-Biotin, Sulfo-NHS-SS-Biotin.
-
Advantages: The cleavage conditions are well-established and relatively mild, preserving the function of many proteins.
-
Disadvantages: The presence of native disulfide bonds in the target protein can lead to unintended cleavage or structural changes. The reducing agents can interfere with downstream applications if not fully removed.
These reagents incorporate a dialkoxydiphenylsilane (DADPS) linker, which has emerged as a highly efficient and reliable option.
-
Mechanism: The DADPS linker is rapidly hydrolyzed under mild acidic conditions, typically using formic acid.
-
Common Reagents: DADPS-Biotin-Alkyne, DADPS-Biotin-Azide.
-
Advantages: Studies have shown that DADPS linkers provide superior performance in enrichment efficiency, identification yield, and reproducibility compared to other linkers. Cleavage is fast, efficient (>98%), and occurs under mild conditions that are compatible with mass spectrometry.
-
Disadvantages: Not suitable for proteins or modifications that are sensitive to acidic conditions.
These reagents contain a photolabile group, often an ortho-nitrobenzyl moiety, in the linker.
-
Mechanism: The linker is cleaved upon exposure to UV light, typically in the 300-365 nm range.
-
Common Reagents: PC-Biotin-Azide, 5'-PC-Biotin Phosphoramidite (for oligos).
-
Advantages: Cleavage is rapid (often under 5 minutes) and reagent-free, minimizing potential contamination. This method provides high spatial and temporal control over release.
-
Disadvantages: UV exposure can potentially damage sensitive biomolecules like nucleic acids or proteins. The efficiency can be lower than chemical methods, and the bulky remnant tag left on the protein can sometimes interfere with analysis.
Quantitative Performance Comparison
Recent proteomic studies have systematically benchmarked the performance of different cleavable linkers. The data consistently highlights the superior efficiency of the acid-cleavable DADPS linker for most applications.
| Linker Type | Cleavage Agent / Condition | Typical Cleavage Time | Efficiency / Recovery | Advantages | Disadvantages |
| Thiol-Cleavable | 50 mM DTT or 20 mM TCEP, RT to 37°C | 30 - 120 min | Good (~90-95%) | Mild conditions, well-established protocols. | Potential for off-target reduction of protein disulfides; reducing agents may need removal. |
| Acid-Cleavable (DADPS) | 2-10% Formic Acid, RT | 30 - 60 min | Excellent (>98%) | High efficiency, rapid, mild acid, small residual tag, superior for mass spectrometry. | Incompatible with acid-sensitive proteins or post-translational modifications. |
| Photocleavable (PC) | UV light (300-365 nm) | < 5 min | Variable (Good to Moderate) | Very fast, reagent-free, high temporal/spatial control. | UV can damage biomolecules; may result in incomplete cleavage or side reactions. |
| Diazo | 50 mM Sodium Dithionite | 60 min | Moderate (~75-80%) | Orthogonal to other cleavage chemistries. | Reagent can be harsh; lower efficiency compared to DADPS. |
Experimental Protocols
The overall process involves labeling the target, capturing it on a streptavidin resin, washing away contaminants, and finally, cleaving the linker to elute the pure target.
-
Thiol-Cleavable (e.g., NHS-SS-Biotin):
-
After binding and washing, resuspend the streptavidin beads in a suitable buffer.
-
Add a reducing agent to the final concentration (e.g., 50 mM DTT or 20 mM TCEP).
-
Incubate for 60 minutes at 37°C with gentle mixing.
-
Centrifuge the beads and carefully collect the supernatant containing the eluted protein.
-
-
Acid-Cleavable (DADPS Linker):
-
After binding and washing, resuspend the streptavidin beads in deionized water.
-
Add formic acid to a final concentration of 2-5%.
-
Incubate for 30 minutes at room temperature with gentle mixing.
-
Centrifuge the beads and collect the supernatant. An optional second elution can be performed to maximize recovery.
-
-
Photocleavable (PC Linker):
-
After binding and washing, resuspend the streptavidin beads in a suitable, UV-transparent buffer.
-
Transfer the slurry to a UV-transparent plate or cuvette.
-
Irradiate with a UV lamp at 300-365 nm for 5-15 minutes at a close distance (e.g., 15 cm).
-
Centrifuge the beads and collect the supernatant containing the released protein.
-
Conclusion
While this compound serves as a valuable tool for the specific investigation of protein crotonylation, it is not a general-purpose cleavable biotinylation reagent. For researchers seeking to purify and recover target molecules, the choice of cleavable linker is critical.
-
Thiol-cleavable reagents are a reliable and well-understood option, suitable for many applications where native disulfides are not a concern.
-
Photocleavable reagents offer unparalleled speed and control but require careful consideration of potential UV-induced damage.
-
Acid-cleavable DADPS-based reagents have demonstrated the highest efficiency and yield in multiple comparative studies, making them the superior choice for demanding applications like quantitative proteomics, provided the target molecule is stable under mild acid conditions.
By selecting the appropriate cleavable biotin reagent based on the target molecule's properties and the requirements of downstream analysis, researchers can significantly enhance the efficiency and success of their affinity purification workflows.
References
TCEP-Biotin Cross-Reactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals utilizing TCEP-biotin as a chemical probe, a thorough understanding of its specificity is paramount. This guide provides a comparative analysis of this compound's reactivity with various post-translational modifications (PTMs), supported by available experimental data and proposed protocols for further validation.
Tris(2-carboxyethyl)phosphine (TCEP) is a well-established reducing agent valued for its stability and effectiveness in cleaving disulfide bonds in proteins.[1][2][3] Its biotinylated derivative, this compound, has emerged as a valuable tool in chemical biology, most notably as a specific probe for identifying and enriching proteins modified with crotonylation, a recently discovered PTM implicated in various cellular processes.[4][5] This guide will delve into the known reactivity of this compound, its potential for off-target reactions, and provide detailed experimental frameworks for assessing its cross-reactivity with other common PTMs.
Mechanism of Action of this compound with Crotonylated Lysine
This compound leverages the reactivity of its phosphine group to form a stable covalent adduct with the crotonyl moiety on lysine residues. This reaction allows for the specific "tagging" of crotonylated proteins with biotin, enabling their subsequent detection and enrichment using streptavidin-based affinity purification methods.
Caption: Reaction of this compound with a crotonylated lysine residue.
Known Specificity and Cross-Reactivity
Current research has primarily focused on the specificity of this compound for crotonylation over other structurally similar acyl modifications.
| Modification | Reactivity with this compound | Supporting Evidence |
| Crotonylation | Yes | Forms a covalent adduct, enabling detection and enrichment. |
| Acetylation | No | Western blot analysis shows no labeling of acetylated histones. |
This demonstrated specificity for crotonylation over the highly abundant acetylation is a key advantage of this compound as a chemical probe.
Potential Off-Target Reactions of the TCEP Moiety
While this compound is designed for specific labeling, the inherent reactivity of the TCEP phosphine core warrants consideration of potential side reactions that could lead to off-target labeling or protein degradation.
| Potential Side Reaction | Description | Conditions |
| Peptide Bond Cleavage | Can induce cleavage of the protein backbone at cysteine residues. | Can occur under mild conditions with prolonged incubation. |
| Irreversible Gel Formation | May cause protein aggregation and irreversible gel formation in concentrated protein solutions. | Observed in concentrated solutions of α-casein. |
| Reaction with Maleimides | TCEP can react with maleimide reagents, which are often used for labeling cysteine residues. | This reaction can interfere with subsequent labeling steps. |
These potential side reactions of the TCEP component should be considered when designing experiments and interpreting results, particularly in complex proteomic samples.
Assessing Cross-Reactivity with Other Post-Translational Modifications: Proposed Experimental Protocols
To provide a comprehensive understanding of this compound's specificity, it is crucial to assess its potential cross-reactivity with other major PTMs. The following are proposed experimental protocols for this purpose.
Experimental Workflow for Assessing this compound Cross-Reactivity
Caption: General workflow for testing this compound cross-reactivity.
Cross-Reactivity with Phosphorylation
Objective: To determine if this compound reacts with phosphorylated serine, threonine, or tyrosine residues.
Methodology:
-
Protein Substrate: Obtain commercially available or recombinantly express proteins with well-characterized phosphorylation sites (e.g., casein for serine/threonine phosphorylation, or a specific tyrosine-phosphorylated protein).
-
In Vitro Labeling:
-
Incubate the phosphorylated protein with this compound (e.g., 1 mM) in a suitable buffer (e.g., PBS, pH 7.4) for 1-2 hours at 37°C.
-
Include a negative control reaction without this compound.
-
Include a positive control with a known crotonylated protein.
-
-
Analysis:
-
Western Blot: Separate the reaction products by SDS-PAGE and perform a Western blot using an anti-biotin antibody to detect any labeling.
-
Mass Spectrometry: Digest the protein samples with trypsin and analyze by LC-MS/MS. Search for peptide fragments containing the mass shift corresponding to the this compound adduct on phosphoserine, phosphothreonine, or phosphotyrosine residues.
-
Cross-Reactivity with Glycosylation
Objective: To assess the reactivity of this compound with N-linked and O-linked glycans.
Methodology:
-
Protein Substrate: Use glycoproteins with well-defined N-linked (e.g., RNase B) and O-linked (e.g., fetuin) glycans.
-
In Vitro Labeling: Perform the in vitro labeling reaction as described for phosphorylation.
-
Analysis:
-
Western Blot: Analyze for biotinylation via Western blot.
-
Mass Spectrometry: After tryptic digestion, perform LC-MS/MS analysis. For N-linked glycans, enzymatic release of the glycans with PNGase F can be performed before or after this compound treatment to assess reactivity with the peptide backbone versus the glycan itself. For O-linked glycans, specialized enrichment and analysis techniques may be required.
-
Cross-Reactivity with Ubiquitination
Objective: To determine if this compound reacts with ubiquitinated lysine residues.
Methodology:
-
Protein Substrate: Generate polyubiquitin chains or use a protein that has been in vitro ubiquitinated.
-
In Vitro Labeling: Carry out the labeling reaction with this compound as previously described.
-
Analysis:
-
Western Blot: Probe for biotinylation using an anti-biotin antibody.
-
Mass Spectrometry: Perform LC-MS/MS analysis on tryptic digests to identify any peptides with a this compound modification on ubiquitinated lysine residues. The characteristic diglycine remnant of ubiquitin on lysine following trypsin digestion can be used as a marker.
-
Summary of this compound Cross-Reactivity (Known and Hypothesized)
| Modification | Expected Reactivity | Rationale/Evidence |
| Crotonylation | High | Primary intended target; experimentally verified. |
| Acetylation | None | Experimentally verified to be non-reactive. |
| Phosphorylation | Unlikely | The phosphate group is not a known target for phosphine reactivity in this context. Experimental validation is needed. |
| Glycosylation | Unlikely | The complex carbohydrate structures of glycans are not expected to react with TCEP. Experimental validation is needed. |
| Ubiquitination | Unlikely | The isopeptide bond of ubiquitin is stable and the lysine side chain is not a target for this compound. Experimental validation is needed. |
Conclusion
This compound is a powerful and specific tool for the study of protein crotonylation. Based on its known reactivity and chemical principles, significant cross-reactivity with other major PTMs such as phosphorylation, glycosylation, and ubiquitination is not anticipated. However, rigorous experimental validation as outlined in the proposed protocols is essential to definitively establish the specificity profile of this probe. Researchers should also remain mindful of the potential side reactions associated with the TCEP moiety, particularly when working with cysteine-containing proteins or at high protein concentrations. By carefully considering these factors, the scientific community can continue to leverage this compound for precise and reliable investigations into the role of protein crotonylation in health and disease.
References
- 1. Examining post-translational modification-mediated protein–protein interactions using a chemical proteomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein C-Terminal Labeling and Biotinylation Using Synthetic Peptide and Split-Intein | PLOS One [journals.plos.org]
- 3. Comprehensive Discovery of the Accessible Primary Amino Group-Containing Segments from Cell Surface Proteins by Fine-Tuning a High-Throughput Biotinylation Method [mdpi.com]
- 4. Deciphering protein long-chain S -acylation using mass spectrometry proteomics strategies - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D5CB00146C [pubs.rsc.org]
- 5. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative analysis of protein biotinylation with TCEP-biotin
A Comprehensive Guide to Quantitative Protein Biotinylation: TCEP-Biototin in Context
For researchers, scientists, and drug development professionals, the precise and efficient biotinylation of proteins is a critical technique for a multitude of applications, including affinity purification, protein-protein interaction studies, and immunoassays. This guide provides an objective comparison of common protein biotinylation methods, with a special focus on the role of Tris(2-carboxyethyl)phosphine (TCEP) and the specific uses of TCEP-biotin. We will delve into the experimental data, detailed protocols, and workflows to enable you to select the most suitable strategy for your research needs.
The Role of TCEP in Protein Biotinylation
Tris(2-carboxyethyl)phosphine (TCEP) is a potent, odorless, and stable reducing agent widely used in protein biochemistry.[1][2] In the context of protein biotinylation, TCEP plays two primary roles:
-
Reduction of Disulfide Bonds for Thiol-Reactive Biotinylation: Many proteins, particularly antibodies, have internal disulfide bonds that are not accessible for labeling. TCEP is used to selectively reduce these bonds, exposing free sulfhydryl (-SH) groups on cysteine residues. These exposed thiols can then be specifically targeted by thiol-reactive biotinylation reagents, such as those containing a maleimide group.[3][4]
-
Cleavage of Thiol-Cleavable Biotin Reagents: Certain biotinylation reagents are designed with a disulfide bond in their spacer arm, creating a "thiol-cleavable" linker. After the biotinylated protein is captured on an avidin or streptavidin support, TCEP can be used to break this disulfide bond, allowing for the gentle elution of the protein of interest without the harsh denaturing conditions often required to disrupt the strong biotin-streptavidin interaction.[5]
It is important to distinguish TCEP as a reducing agent from This compound . This compound is a specialized chemical probe where the TCEP molecule itself is biotinylated. This reagent is not a general protein labeling agent but is used for specific applications, such as the detection and isolation of proteins with specific post-translational modifications like lysine crotonylation.
Comparison of Protein Biotinylation Methods
The choice of biotinylation chemistry is critical and depends on the protein of interest, the desired specificity of labeling, and the downstream application. The three most common methods are amine-reactive (NHS-ester), thiol-reactive (maleimide), and enzymatic (BirA) biotinylation.
| Feature | Amine-Reactive (NHS-Ester) | Thiol-Reactive (Maleimide) | Enzymatic (BirA-AviTag) |
| Target Residue | Primary amines (Lysine, N-terminus) | Free sulfhydryls (Cysteine) | Specific lysine within an AviTag sequence |
| Specificity | Non-specific; labels multiple accessible amines | Specific to free cysteines | Site-specific; 1:1 biotin-protein ratio |
| Efficiency | Generally high, but can lead to heterogeneous products. Labeling efficiency can be >95% under optimal conditions. | High for accessible thiols. Can be near 100% with sufficient reagent. | Very high, often >95% labeling efficiency. |
| Yield of Biotinylated Protein | High, but dependent on the number of accessible amines and potential for protein precipitation. | Can be high, but may require prior reduction of disulfide bonds with agents like TCEP. | High, with the advantage of a homogeneous product. |
| Potential for Protein Inactivation | Higher risk due to modification of lysine residues which can be in active sites. | Lower risk as free cysteines are less common in active sites. | Very low risk as the AviTag is an external peptide sequence. |
| Typical Molar Excess of Reagent | 10- to 100-fold | 10- to 20-fold | N/A (Enzymatic reaction) |
| Key Applications | General protein labeling, cell surface biotinylation, immunoassays. | Labeling of specific cysteine residues, antibody conjugation. | Applications requiring uniform orientation and stoichiometry, such as surface plasmon resonance and single-molecule studies. |
Quantitative Data Presentation
The following tables summarize quantitative data from mass spectrometry-based proteomics studies, comparing different biotinylation and enrichment strategies.
Table 1: Comparison of Biotinylated Peptide Identification using Different Enrichment Strategies
| Enrichment Strategy | Number of Biotinylated Peptides Identified | Percentage of Biotinylated Peptides Identified | Reference |
| NHS-Biotin Labeling | |||
| On-bead Digestion | 6 | <5% | |
| Protein Elution | 20 | <5% | |
| Direct Detection of Biotin-containing Tags (DiDBiT) | 3777 | >85% | |
| Thiol-Cleavable Biotin (NHS-SS-Biotin) Labeling | |||
| On-bead Digestion | - | ~76% (of total peptides) | |
| Peptide-level Enrichment | - | ~88% (of total peptides) |
Table 2: Comparison of Protein Identification in Proximity Labeling Studies
| Proximity Labeling Method | Bait Protein | Number of Identified Interactors | Reference |
| EGFR-TurboID | EGFR | >200 EGFR signaling-related proteins | |
| EGFR-APEX2 | EGFR | Fewer than EGFR-TurboID | |
| SQSTM1-TurboID | SQSTM1 | Identification of known and novel interactors |
Experimental Protocols
Detailed methodologies for the three main biotinylation techniques are provided below.
Protocol 1: Amine-Reactive Biotinylation using NHS-Ester
This protocol is a general guideline for labeling proteins with an amine-reactive N-hydroxysuccinimide (NHS) ester of biotin.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
NHS-ester biotin reagent (e.g., NHS-LC-Biotin)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS)
Procedure:
-
Prepare Protein Sample: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.
-
Prepare NHS-Biotin Stock Solution: Immediately before use, dissolve the NHS-ester biotin reagent in DMSO or DMF to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 100-fold molar excess of the NHS-biotin stock solution to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin using a desalting column equilibrated with the desired storage buffer.
-
Quantification (Optional): Determine the degree of biotinylation using methods like the HABA assay or a fluorescent-based assay.
Protocol 2: Thiol-Reactive Biotinylation using Maleimide
This protocol describes the labeling of free sulfhydryl groups on proteins using a maleimide-activated biotin reagent. This often involves a pre-reduction step with TCEP.
Materials:
-
Protein of interest (in a sulfhydryl-free buffer, e.g., phosphate buffer, pH 6.5-7.5)
-
TCEP solution (optional, for reduction)
-
Maleimide-biotin reagent
-
Anhydrous DMSO or DMF
-
Desalting column
-
Storage buffer
Procedure:
-
Prepare Protein Sample: The protein should be in a sulfhydryl-free buffer at a pH between 6.5 and 7.5.
-
(Optional) Reduction of Disulfides: If targeting internal cysteines, add a 10-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.
-
Prepare Maleimide-Biotin Stock Solution: Dissolve the maleimide-biotin reagent in DMSO or DMF to a concentration of 10-20 mg/mL.
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the maleimide-biotin stock solution to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: Remove unreacted maleimide-biotin by gel filtration using a desalting column equilibrated with the storage buffer.
Protocol 3: Enzymatic Biotinylation using BirA and AviTag
This method provides highly specific, site-directed biotinylation of a protein fused with an AviTag sequence.
Materials:
-
AviTag-fused protein of interest
-
BirA enzyme
-
Biotin solution (e.g., 50 mM in DMSO)
-
ATP solution (e.g., 100 mM)
-
Magnesium chloride (MgCl2) solution (e.g., 1 M)
-
Reaction buffer (e.g., PBS or Tris-based buffer, pH 7.5-8.5)
-
Desalting column or dialysis equipment
Procedure:
-
Reaction Setup: In a reaction tube, combine the AviTag-fused protein, BirA enzyme, biotin, ATP, and MgCl2 in the reaction buffer. A typical molar ratio is 1:0.1:50:50:500 (Protein:BirA:Biotin:ATP:MgCl2), but this may require optimization.
-
Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours. For sensitive proteins, the reaction can be performed at a lower temperature for a longer duration.
-
Purification: Remove excess biotin and other reaction components by dialysis or using a desalting column.
-
Verification (Optional): The extent of biotinylation can be assessed by a gel-shift assay with streptavidin or by mass spectrometry.
Mandatory Visualizations
Signaling Pathway: EGFR Signaling and Proximity Labeling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation, and its dysregulation is implicated in many cancers. Proximity labeling techniques, such as BioID and TurboID, which utilize biotinylation, are powerful tools to study the dynamic protein-protein interactions within this pathway upon ligand activation.
Caption: EGFR signaling pathway with proximity labeling by EGFR-TurboID.
Experimental Workflow: Affinity Purification of Biotinylated Proteins for Mass Spectrometry
A common application of protein biotinylation is the enrichment of a protein of interest and its interaction partners for identification by mass spectrometry.
Caption: Workflow for affinity purification and mass spectrometry analysis.
Logical Relationship: Choosing a Biotinylation Strategy
The selection of an appropriate biotinylation method is a critical decision based on the experimental goals and the nature of the protein.
Caption: Decision tree for selecting a protein biotinylation strategy.
References
TCEP-Biotin for Protein Crotonylation Analysis: A Comparative Guide
In the landscape of post-translational modification (PTM) analysis, the specific and efficient enrichment of modified proteins is paramount. For researchers studying protein crotonylation, a recently discovered PTM implicated in transcription and metabolism, two primary methods for enrichment and detection have emerged: the use of a chemical probe, TCEP-biotin, and the application of pan-anti-crotonyl-lysine antibodies. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their studies.
Mechanism of Action: A Tale of Two Approaches
This compound: Covalent Capture of Crotonylated Lysines
This compound is a biotinylated derivative of the reducing agent tris(2-carboxyethyl)phosphine (TCEP). However, its utility in this context is not as a reducing agent. Instead, it leverages a unique reactivity of the TCEP moiety towards the α,β-unsaturated carbonyl of a crotonyl group. This compound undergoes a conjugate addition reaction with the crotonylated lysine, forming a stable covalent bond.[1] This covalent labeling allows for the subsequent enrichment of crotonylated proteins using streptavidin-based affinity purification.[1][2]
Antibody-Based Methods: Non-Covalent Recognition
Traditional antibody-based approaches utilize pan-specific antibodies that recognize the crotonyl-lysine modification. These antibodies are developed to bind with high affinity to the crotonyl-lysine moiety, irrespective of the surrounding protein sequence. The antibody-protein complex is then typically captured using protein A/G-conjugated beads for enrichment.
Comparative Analysis: this compound vs. Anti-Crotonyl-Lysine Antibodies
| Feature | This compound | Anti-Crotonyl-Lysine Antibodies |
| Binding Nature | Covalent | Non-covalent |
| Specificity | Highly specific for the crotonyl group due to the unique chemical reaction. No cross-reactivity with other acyl modifications like acetylation has been observed.[1] | Specificity can vary between antibody lots and manufacturers. Potential for cross-reactivity with other structurally similar acyl modifications. |
| Enrichment Efficiency | High, due to the stable covalent linkage and the strong biotin-streptavidin interaction. | Can be variable depending on antibody affinity and the abundance of the target protein. |
| Elution Conditions | Harsh denaturing conditions (e.g., boiling in SDS-PAGE buffer) are typically required to elute from streptavidin beads, which can be a limitation for downstream applications requiring native protein. | Milder elution conditions (e.g., low pH glycine buffer) can be used to dissociate the antibody-protein complex, preserving protein integrity for some applications. |
| Validation | The covalent nature of the labeling provides a high degree of confidence in the identified crotonylated proteins. | Validation with orthogonal methods is often necessary to confirm the specificity of the antibody-based enrichment. |
| Cost | The chemical probe itself can be costly. | Antibody costs can vary, and lot-to-lot validation can add to the overall expense. |
| Reproducibility | High reproducibility due to the defined chemical reaction. | Can be lower due to inherent variability in antibody production and performance. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the enrichment of crotonylated proteins using this compound and anti-crotonyl-lysine antibodies.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of TCEP-biotin
Researchers and drug development professionals handling TCEP-biotin are tasked with the critical responsibility of ensuring its safe disposal. Adherence to proper waste management protocols is paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, treating it as hazardous waste due to its tris(2-carboxyethyl)phosphine (TCEP) component.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to wear the appropriate Personal Protective Equipment (PPE). The TCEP portion of the molecule is a hazardous substance known to cause severe skin and eye damage and potential respiratory irritation.[1][2][3][4][5]
| Protective Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or goggles | Protects eyes from splashes or contact with the powder. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation. In case of accidental contact, immediately rinse the affected area with copious amounts of water and seek medical advice if irritation persists.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste containers.
Step 1: Waste Segregation
Proper segregation is the foundational step in safe chemical waste disposal.
-
Solid Waste:
-
Place unused or expired this compound powder in its original container or a new, clearly labeled, and sealed container designated for solid chemical waste.
-
Collect all materials contaminated with this compound, such as weigh boats, pipette tips, and gloves, in a designated, sealed plastic bag or container. This container must be labeled as "Solid waste contaminated with this compound."
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle).
-
Depending on the solvent used, this may be designated for halogenated or non-halogenated organic waste.
-
Clearly label the container "Liquid waste containing this compound" and list all solvent components.
-
Step 2: Waste Container Labeling
Accurate and clear labeling of waste containers is mandatory for safety and regulatory compliance.
Attach a hazardous waste label to each container, including the following information:
-
Full Chemical Name: this compound (Tris(2-carboxyethyl)phosphine-biotin)
-
Concentration: Estimated amount or concentration of the chemical.
-
Associated Hazards: Corrosive, Irritant.
-
Contact Information: Name of the principal investigator or research group.
Step 3: Waste Storage
Proper storage of chemical waste is essential to prevent accidents until it can be collected for disposal.
-
Store waste containers in a designated secondary containment bin to prevent spills.
-
Keep the waste storage area in a well-ventilated location, away from incompatible materials such as strong oxidizing agents.
-
Ensure containers are tightly closed.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Never mix this compound waste with other waste streams unless explicitly permitted by your EHS department.
-
Handle uncleaned, empty containers as you would the product itself.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling TCEP-biotin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized reagents like TCEP-biotin. Tris(2-carboxyethyl)phosphine (TCEP) is a potent, odorless reducing agent, and its biotinylated form, this compound, is an invaluable tool in proteomics and molecular biology for probing protein modifications.[1][2] However, the TCEP component is a hazardous substance that necessitates careful handling and disposal to mitigate risks.[3][4] This guide provides essential safety protocols and logistical information for the proper use of this compound.
Personal Protective Equipment (PPE)
The primary hazard associated with this compound stems from the TCEP moiety, which is corrosive and can cause severe burns to the skin and eyes.[3] Inhalation or ingestion can also be harmful. Therefore, stringent adherence to PPE guidelines is critical. The following table summarizes the recommended PPE for handling this compound.
| Situation | Required Personal Protective Equipment |
| Routine Handling (e.g., weighing, preparing solutions) | Eye Protection: Chemical safety goggles or a full face shield. Hand Protection: Nitrile or other chemically resistant gloves. Body Protection: Laboratory coat. Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. |
| Spill Cleanup | Eye Protection: Full face shield. Hand Protection: Heavy-duty, chemically resistant gloves. Body Protection: Chemical-resistant apron or coveralls. Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially for large spills. |
| Emergency (e.g., large spill, fire) | Full chemical-resistant suit, self-contained breathing apparatus (SCBA). |
Experimental Protocol: Affinity-Based Enrichment of Crotonylated Peptides using this compound
This protocol provides a general workflow for utilizing this compound to enrich crotonylated peptides from a complex protein digest for mass spectrometry analysis.
1. Protein Digestion:
-
Start with a protein lysate from cells or tissues.
-
Perform a standard enzymatic digestion (e.g., with trypsin) to generate peptides.
-
Desalt the resulting peptide mixture using a C18 column.
2. Reduction and Labeling:
-
Resuspend the dried peptides in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).
-
Add this compound to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-2 hours with gentle shaking.
3. Enrichment:
-
Equilibrate streptavidin-coated magnetic beads by washing them with the binding buffer.
-
Add the this compound labeled peptide solution to the beads.
-
Incubate for 1 hour at room temperature with gentle rotation to allow the biotinylated peptides to bind to the streptavidin beads.
4. Washing:
-
Pellet the magnetic beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound peptides. This may include high-salt buffers, low-pH buffers, and organic solvents.
5. Elution:
-
Elute the enriched biotinylated peptides from the streptavidin beads. This can be achieved by using a buffer containing a high concentration of free biotin, or by acidic elution.
-
Collect the eluate for subsequent analysis.
6. Sample Preparation for Mass Spectrometry:
-
Desalt the eluted peptides using a C18 tip.
-
Reconstitute the peptides in a buffer compatible with mass spectrometry analysis.
Safe Handling and Disposal Workflow
To ensure safety and proper disposal, a systematic workflow should be followed when working with this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Potential Cellular Effects of TCEP
While this compound is used as an external labeling agent, understanding the potential intracellular effects of TCEP is crucial in the event of accidental exposure. The EPA has identified that a related compound, Tris(2-chloroethyl) phosphate (TCEP), can pose health risks, including potential kidney and neurological effects. The following diagram illustrates a hypothetical signaling pathway that could be disrupted by absorbed TCEP, leading to cellular stress and toxicity. This is a generalized model and not specific to this compound's direct mechanism of action in a laboratory setting.
Caption: Hypothetical signaling pathway of cellular stress induced by TCEP.
By adhering to these safety guidelines, researchers can confidently and safely utilize this compound in their experimental workflows, minimizing personal risk and ensuring the integrity of their research. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most current and comprehensive information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
